Titanium dioxide
Description
Current Academic Landscape and Research Trajectories in Titanium Dioxide Science
The contemporary research environment for this compound is characterized by a strong emphasis on nanotechnology and materials engineering. Key research areas include the development of highly efficient photocatalysts for environmental remediation, such as the degradation of organic pollutants in wastewater and the purification of air samipubco.comtandfonline.commdpi.comnih.govneuroquantology.comfrontiersin.org. Furthermore, TiO₂ nanomaterials are being extensively studied for their applications in energy storage devices, including lithium-ion batteries and supercapacitors, owing to their high surface area, excellent charge transfer rates, and chemical stability researchgate.netmdpi.comlabinsights.nltdma.info. Biomedical applications, such as in drug delivery systems and cancer therapy, are also gaining traction due to TiO₂'s biocompatibility and photocatalytic activity researchcommons.org. Research also extends to its use in advanced coatings, sensors, and solar energy conversion technologies like dye-sensitized solar cells labinsights.nllabinsights.nlchemicalbook.commedwinpublishers.commdpi.com.
Evolution of Scientific Interest in this compound Nanomaterials
The scientific interest in this compound has seen a significant evolution, particularly with the advent of nanotechnology. Initially recognized for its opacity and use as a white pigment, research began to intensify in the latter half of the 20th century, spurred by the discovery of its photocatalytic properties tandfonline.comresearchgate.net. The early 1970s marked a pivotal moment with the historic discovery of electrochemical water splitting using TiO₂ researchgate.net. This breakthrough ignited extensive research into its photocatalytic capabilities. In recent decades, the focus has increasingly shifted towards nanoscale TiO₂, where particle size reduction to the nanometer scale (typically 1-100 nm) dramatically alters surface characteristics and areas, leading to enhanced physical and chemical properties researchgate.net. This nanoscale transformation has unlocked new avenues for applications, including improved photocatalysis, advanced energy storage, and novel biomedical uses researchgate.netmdpi.comresearchcommons.orgresearchgate.net.
Fundamental Polymorphic Forms of this compound in Research
This compound exists in several crystalline forms, known as polymorphs. The most common and extensively studied are anatase, rutile, and brookite, with a fourth, less common form being TiO₂(B). Each polymorph possesses distinct structural arrangements, leading to differences in their physical and chemical properties, which in turn dictate their suitability for various applications.
Anatase Crystalline Structure
Anatase is a metastable tetragonal crystalline form of TiO₂ chemicalbook.comresearchgate.netrsc.org. It is characterized by a more open crystal structure compared to rutile, with a unit cell containing four TiO₂ molecules samaterials.com. This structure results in a lower density (3.8-3.9 g/cm³) and Mohs hardness (5.5-6.0) than rutile samaterials.com. Anatase is widely recognized for its superior photocatalytic activity, often attributed to its higher surface area and specific crystal facets that facilitate charge separation mdpi.comrsc.orgsamaterials.comnih.gov. Its band gap is typically around 3.2 eV chemicalbook.comresearchgate.net. Anatase is generally stable at room temperature but transforms into the more stable rutile phase at elevated temperatures, typically around 730°C samaterials.com.
Rutile Crystalline Structure
Rutile is the most thermodynamically stable crystalline form of this compound, also crystallizing in a tetragonal system chemicalbook.comsamaterials.comresearchgate.nettitantio2.com. Its structure is denser and more compact than anatase, with a unit cell containing two TiO₂ molecules samaterials.com. This contributes to its higher density (4.2-4.3 g/cm³) and Mohs hardness (6.0-7.0) samaterials.com. Rutile exhibits excellent optical properties, including a high refractive index, and is known for its superior stability and durability, making it ideal for pigments, coatings, and electronic components samaterials.comtitantio2.com. Its band gap is approximately 3.0 eV chemicalbook.comresearchgate.net. Rutile is the most common polymorph found in nature and is the dominant form in industrial applications dimensionmarketresearch.com.
Brookite Crystalline Structure
Brookite is an orthorhombic crystalline form of this compound chemicalbook.comaps.orgresearchgate.netjscimedcentral.com. It is less common and more difficult to synthesize compared to anatase and rutile, and thus has been less extensively studied nih.govresearchgate.netrsc.org. Brookite's unique crystal structure influences its electronic and photocatalytic properties, with some research indicating it can exhibit enhanced performance in certain photocatalytic reactions compared to anatase and rutile nih.govmdpi.com. Its band gap is reported to range from 3.1 to 3.4 eV mdpi.com.
This compound (B) Polymorph
TiO₂(B) is another polymorph of this compound, characterized by a monoclinic crystal structure chemicalbook.comnih.gov. It was discovered in 1980 and can be prepared through specific hydrolysis and heating processes nih.gov. While less commonly discussed than anatase, rutile, and brookite, TiO₂(B) also possesses distinct structural and electronic properties that are of interest in specialized research applications.
Interdisciplinary Research Challenges and Future Directions for this compound
The progression of this compound from a conventional industrial material to a cornerstone of cutting-edge technological development is marked by significant scientific challenges and exciting future prospects. These challenges often arise from the need to precisely control TiO2's properties at the atomic and nanoscale, optimize its performance for specific applications, and ensure its integration into functional devices and systems. Addressing these hurdles requires collaborative efforts across multiple scientific domains.
Photocatalysis and Environmental Remediation
This compound's photocatalytic activity, particularly under UV irradiation, has been extensively investigated for environmental applications such as pollutant degradation, water splitting for hydrogen production, and CO2 reduction.
Challenges: A primary challenge is the limited efficiency of TiO2 photocatalysts, largely due to the rapid recombination of photogenerated electron-hole pairs, which reduces the number of reactive species available for chemical reactions. Furthermore, the inherent wide bandgap of TiO2 (typically around 3.0-3.2 eV) restricts its light absorption primarily to the UV region, limiting its effectiveness under visible light, which constitutes the majority of solar radiation. Catalyst deactivation and selectivity issues also pose significant obstacles.
Research Findings: To overcome these limitations, researchers have employed various strategies. Doping TiO2 with non-metals (e.g., nitrogen, sulfur, carbon) or metals can create defect states that enhance visible light absorption and improve charge separation. The formation of heterojunctions with other semiconductors (e.g., CdS, g-C3N4) or noble metals (e.g., Au, Pt nanoparticles) can promote charge transfer and reduce recombination rates. Surface modifications, such as creating mesoporous structures or decorating with co-catalysts, further boost catalytic activity.
Future Directions: Future research aims to develop highly efficient, visible-light-driven TiO2 photocatalysts for sustainable energy and environmental solutions. This includes optimizing photocatalytic water splitting to generate clean hydrogen fuel, enhancing CO2 photoreduction into valuable fuels and chemicals, and designing advanced photocatalytic systems for the complete mineralization of persistent organic pollutants in air and water.
Data Table 1: Photocatalytic Performance Enhancement of Modified TiO2 under Visible Light
| Pollutant | TiO2 Type (Modification) | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Reference Study Type |
| Rhodamine B (RhB) | TiO2 (P25) | 45 | 60 | UV Lamp | Baseline |
| Rhodamine B (RhB) | N-doped TiO2 | 78 | 60 | Visible Light | Improved |
| Rhodamine B (RhB) | TiO2/Graphene Composite | 85 | 60 | Visible Light | Improved |
| Methylene Blue (MB) | TiO2 (Anatase) | 55 | 90 | UV Lamp | Baseline |
| Methylene Blue (MB) | S-doped TiO2 | 70 | 90 | Visible Light | Improved |
| Methylene Blue (MB) | TiO2/Au Nanoparticles | 88 | 90 | Visible Light | Improved |
Note: Data are illustrative, representing typical findings in advanced research.
Energy Storage and Conversion Applications
The unique electrochemical properties of TiO2, such as its high theoretical capacity and good electrochemical stability, make it a promising candidate for energy storage devices like lithium-ion batteries and supercapacitors.
Research Findings: Nanostructuring TiO2 into morphologies like nanotubes, nanowires, or nanoparticles significantly increases the surface area and shortens ion diffusion pathways, thereby enhancing electrochemical performance. Compositing TiO2 with conductive materials, such as carbon nanotubes, graphene, or conductive polymers, improves its electronic conductivity. Doping strategies can also be employed to modify the electronic structure and improve ion mobility.
Future Directions: The focus is on developing high-performance TiO2-based electrode materials that offer improved energy density, power density, and long-term cycling stability for next-generation batteries and supercapacitors. Research is also exploring TiO2 as a component in solid-state electrolytes and as a catalyst support in fuel cells.
Data Table 2: Electrochemical Performance of TiO2-based Supercapacitor Electrodes
| Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability (% retention after 1000 cycles) |
| TiO2 Nanoparticles (bulk) | 50 | 5 | 0.5 | 70 |
| TiO2 Nanotubes (NTs) | 180 | 15 | 1.2 | 85 |
| TiO2 NTs / Carbon Nanofibers | 250 | 22 | 1.8 | 92 |
| TiO2 Nanoparticles / Graphene | 220 | 20 | 1.5 | 90 |
Note: Data are illustrative, representing typical findings in advanced research.
Biomedical and Healthcare Innovations
This compound is being explored for advanced biomedical applications, including drug delivery systems, biosensing, photodynamic therapy (PDT), and antimicrobial coatings.
Challenges: While TiO2 is generally considered biocompatible, ensuring the long-term safety and efficacy of specific nanostructured forms is crucial. Challenges include achieving targeted delivery of therapeutic agents, controlling the release kinetics of encapsulated drugs, and preventing potential aggregation or undesired interactions within biological environments.
Research Findings: Surface functionalization of TiO2 nanoparticles with targeting ligands (e.g., antibodies, peptides) allows for specific accumulation at disease sites. Encapsulating drugs within TiO2 nanostructures or conjugating them to the surface enables controlled release mechanisms. TiO2's photocatalytic properties can be harnessed for photodynamic therapy, generating reactive oxygen species (ROS) upon light irradiation to kill cancer cells, or for creating antimicrobial surfaces that prevent biofilm formation.
Future Directions: Future research aims to develop sophisticated theranostic platforms that combine diagnostic and therapeutic capabilities. This includes creating highly specific biosensors for early disease detection, designing smart drug delivery systems that respond to physiological stimuli, and engineering implantable materials with enhanced biocompatibility and antimicrobial properties.
Advanced Materials and Sensing Technologies
The unique electronic and optical properties of TiO2 make it invaluable for developing advanced sensors, catalysts, and functional coatings.
Challenges: For sensor applications, achieving high sensitivity and selectivity towards specific analytes (e.g., gases, biomolecules) while maintaining long-term operational stability in various environmental conditions remains a challenge. In catalysis, improving the efficiency and durability of TiO2-based catalysts for industrial processes is critical. Developing cost-effective methods for producing large-scale, high-performance functional coatings also presents hurdles.
Research Findings: Nanostructured TiO2, such as nanowires and porous films, offers a high surface-to-volume ratio, enhancing gas adsorption and catalytic activity. Surface defects and doping can tune the electronic band structure, improving sensor response and catalytic selectivity. TiO2 coatings are utilized for self-cleaning surfaces, anti-fogging applications, and as protective layers due to their hardness and chemical inertness.
Future Directions: Research is focused on developing next-generation gas sensors with unprecedented sensitivity and selectivity for environmental monitoring and industrial safety. Advancements in catalytic converters and novel catalytic processes utilizing TiO2 are being pursued. Furthermore, the development of smart coatings with integrated functionalities, such as self-healing or stimuli-responsive properties, represents a significant future direction.
Data Table 3: Comparison of TiO2 Nanomaterial Properties Derived from Different Synthesis Methods
| Synthesis Method | Primary Crystal Phase | Average Particle Size (nm) | Surface Area (m²/g) | Morphology Focus | Key Research Application Area |
| Sol-Gel | Anatase, Rutile | 10-50 | 50-150 | Powders, Films | Photocatalysis, Coatings |
| Hydrothermal | Anatase, Rutile | 20-100 | 40-120 | Nanoparticles, Wires | Photocatalysis, Sensors |
| Electrospinning | Anatase, Rutile | 50-200 (fiber diameter) | 20-80 | Nanofibers | Composites, Energy Storage |
| Chemical Vapor Deposition (CVD) | Anatase, Rutile, Brookite | 5-30 | 100-300 | Thin Films, Nanoparticles | Coatings, Electronics |
Note: Data are illustrative, representing typical findings in advanced research.
Nanostructure Engineering and Synthesis Control
The performance of TiO2 in advanced applications is profoundly dependent on its physical and chemical characteristics, including crystal structure, particle size, morphology, and surface chemistry.
Challenges: Precisely controlling these nanoscale features during synthesis is a significant challenge. Achieving high phase purity (e.g., predominantly anatase for photocatalysis), uniform particle size distribution, and specific morphologies (e.g., hierarchical structures, single-crystal facets) often requires complex synthesis protocols. Furthermore, scaling up these controlled synthesis methods for industrial production while maintaining quality and cost-effectiveness is a major hurdle.
Research Findings: A wide array of synthesis techniques, including sol-gel, hydrothermal, solvothermal, chemical vapor deposition (CVD), and template-assisted methods, are being explored to tailor TiO2 nanostructures. Research focuses on understanding the structure-property relationships, correlating synthesis parameters (temperature, precursor concentration, pH, capping agents) with the resulting material characteristics and performance.
Future Directions: Future research is directed towards achieving atomic-level control over TiO2 nanostructure design, enabling the creation of materials with precisely engineered surface defects and facet exposure for optimized catalytic or electronic performance. The development of self-assembly techniques and novel, scalable synthesis routes for complex TiO2 architectures (e.g., core-shell structures, hollow spheres) will be critical for translating laboratory findings into practical applications.
Properties
IUPAC Name |
dioxotitanium | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Ti | |
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InChI Key |
GWEVSGVZZGPLCZ-UHFFFAOYSA-N | |
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Canonical SMILES |
O=[Ti]=O | |
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Molecular Formula |
O2Ti, TiO2 | |
| Record name | TITANIUM DIOXIDE | |
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| Record name | titanium dioxide | |
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| URL | https://en.wikipedia.org/wiki/Titanium_dioxide | |
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Molecular Weight |
79.866 g/mol | |
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Physical Description |
Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid, White to slightly coloured powder, White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index], COLOURLESS-TO-WHITE CRYSTALLINE POWDER., White, odorless powder. | |
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Boiling Point |
4532 to 5432 °F at 760 mmHg (NTP, 1992), 2500-3000 °C, 4532-5432 °F | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid., Insoluble in water, Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid, INSOL IN ORG SOLVENTS, SOLUBLE IN ALKALI, Solubility in water: none, Insoluble | |
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Density |
3.9 to 4.2 (NTP, 1992), 4.23, White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/, 3.9-4.3 g/cm³, 4.26 | |
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Vapor Pressure |
0 mmHg at 68 °F Essentially (NTP, 1992), 0 mmHg (approx) | |
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Color/Form |
White, tetragonal crystals, White powder in two crystalline forms, anatase and rutile, AMORPHOUS, INFUSIBLE POWDER, White powder | |
CAS No. |
13463-67-7, 864179-42-0, 200075-84-9, 1317-80-2, 1317-70-0, 1317-70-7 | |
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Melting Point |
3380 °F (decomposes) (NTP, 1992), 1855 °C, 3326-3362 °F | |
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Advanced Synthesis Methodologies for Engineering Titanium Dioxide Architectures
Solution-Based and Wet Chemical Synthesis Approaches
These techniques involve chemical transformations in a liquid medium, offering a versatile platform for creating a wide array of TiO2 architectures. The fundamental principle is the controlled precipitation or crystallization of titanium species from a solution, often involving hydrolysis and condensation reactions of titanium precursors. The choice of solvent, presence of capping agents, reaction environment (temperature, pressure), and addition of other species all play crucial roles in dictating the final material's structure and properties.
Hydrothermal Synthesis for Crystalline Titanium Dioxide
Hydrothermal synthesis is a widely employed wet chemical method that involves carrying out chemical reactions in an aqueous medium within a sealed vessel, typically an autoclave, under elevated temperatures (ranging from 100 °C to 250 °C) and autogenous pressure. This controlled high-temperature and high-pressure environment facilitates the direct crystallization of TiO2 with high purity and crystallinity.
Architecture Engineering: The hydrothermal process offers excellent control over the crystallographic phase of TiO2. By adjusting parameters such as temperature, reaction time, pH, and precursor concentration, specific polymorphs like anatase, rutile, or brookite can be selectively synthesized. Furthermore, this method is adept at producing various morphologies, including well-defined nanoparticles, anisotropic nanorods, hollow nanotubes, and hierarchical assemblies, by employing specific capping agents or controlling the supersaturation of the solution.
Research Findings: Studies have demonstrated that hydrothermal treatment of amorphous TiO2 precursors or titanium salt solutions at temperatures around 150-200 °C typically yields highly crystalline anatase TiO2. Higher temperatures or prolonged reaction times can promote the transformation to the rutile phase. The pH of the reaction medium is a critical factor; acidic conditions often favor anatase formation, while alkaline conditions can promote brookite or rutile depending on other parameters. For instance, specific hydrothermal routes have been developed to produce anatase TiO2 nanotubes with high aspect ratios, which exhibit enhanced surface area and improved photocatalytic activity.
Data Table 2.1.1: Hydrothermal Synthesis Parameters and Outcomes
| Synthesis Parameter | Typical Range | Resulting TiO2 Phase | Common Morphologies Achieved | Key Influence on Architecture |
| Temperature | 100-250 °C | Anatase, Rutile, Brookite | Nanoparticles, Nanorods, Nanotubes, Nanosheets | Crystal phase stability, Crystallinity degree |
| pH | 1-10 | Anatase, Brookite | Nanoparticles, Nanosheets, Hierarchical structures | Phase selectivity, Surface charge, Growth direction |
| Reaction Time | 12-72 hours | Anatase, Rutile | Particle size, Crystal growth rate | Crystal growth kinetics, Morphology development |
| Precursor Type | Ti(SO4)2, TiCl4, Alkoxides | Anatase, Rutile | Nanoparticles, Nanocrystals | Nucleation rate, Crystal habit |
| Additives (e.g., surfactants) | Variable | Anatase, Rutile | Nanorods, Nanowires, Spheres | Surface passivation, Directed growth |
Solvothermal Synthesis of this compound Nanostructures
Solvothermal synthesis is analogous to hydrothermal synthesis but utilizes non-aqueous organic solvents (e.g., alcohols, glycols, amines, formamide) instead of water. This approach offers a broader range of reaction conditions and solvent properties, enabling the synthesis of unique TiO2 nanostructures.
Architecture Engineering: The choice of solvent significantly impacts the solubility of precursors, reaction kinetics, and the surface chemistry of the growing TiO2 crystals. Solvents with higher boiling points and specific coordinating abilities can influence crystal growth direction, phase formation, and the resulting morphology. This method is particularly effective for creating complex nanostructures such as mesoporous spheres, hierarchical assemblies, single-crystalline nanorods, and specific crystal facet-exposed nanoparticles.
Research Findings: Using solvents like ethylene (B1197577) glycol or diethylene glycol at temperatures between 150-220 °C can lead to the formation of highly crystalline anatase TiO2 with controlled morphologies like nanocubes, octahedra, or spheres. The high viscosity and coordinating nature of glycols can influence particle aggregation and growth. Amine solvents, such as oleylamine, can act as effective capping agents, passivating specific crystal facets and promoting anisotropic growth, leading to well-defined nanorods or nanowires. The solvent's polarity and its ability to stabilize intermediates play a crucial role in determining the final nanostructure.
Data Table 2.1.2: Solvothermal Synthesis Parameters and Outcomes
| Solvent Type | Example Solvent | Typical Temperature | Resulting TiO2 Phase | Common Morphologies Achieved | Key Influence on Architecture |
| Alcohols | Ethanol (B145695), Isopropanol | 120-200 °C | Anatase, Rutile | Nanoparticles, Nanorods, Spheres | Solvent polarity, Coordination effects, Surface energy |
| Glycols | Ethylene Glycol | 150-220 °C | Anatase, Rutile | Nanocubes, Nanospheres, Nanorods | High boiling point, Viscosity, Coordination ability |
| Amines | Oleylamine, EDA | 100-180 °C | Anatase | Nanorods, Nanowires, Nanoparticles | Capping agent, Surface passivation, Directed growth |
| Amides/Others | Formamide | 150-200 °C | Anatase, Brookite | Nanosheets, Porous structures | High dielectric constant, Coordinating ability, High boiling point |
Sol-Gel Processing for Tailored this compound Nanomaterials
Sol-gel processing is a versatile wet chemical technique that relies on the hydrolysis and condensation of molecular precursors, typically metal alkoxides (e.g., titanium(IV) isopropoxide, TTIP) or inorganic salts, in a solvent. This process leads to the formation of a colloidal suspension (sol) that subsequently transforms into a continuous solid network (gel).
Research Findings: This method is widely used to produce highly porous TiO2 materials with very large surface areas, which are beneficial for catalytic and adsorption applications. Researchers can achieve nanoparticles with sizes well below 10 nm by controlling the hydrolysis and condensation kinetics. For instance, using TTIP in ethanol with controlled water addition and acid or base catalysis allows for the formation of amorphous TiO2 nanoparticles that can be calcined to crystalline anatase or rutile. The sol-gel route is also a primary method for creating TiO2 thin films on various substrates for applications like photocatalytic coatings or dye-sensitized solar cells.
Data Table 2.1.3: Sol-Gel Processing for TiO2 Nanomaterials
| Precursor Type | Example Precursor | Solvent System | Key Process Steps | Resulting Material Architecture | Typical Properties Achieved |
| Alkoxides | Titanium(IV) isopropoxide (TTIP), Tetraethyl orthotitanate (TEOTi) | Ethanol, Isopropanol, Water | Hydrolysis, Condensation, Aging | Nanoparticles, Thin Films, Powders, Aerogels | High purity, Controlled particle size (<10 nm), High surface area, Tunable porosity |
| Inorganic Salts | Titanium tetrachloride (TiCl4), Titanium oxychloride (TiOCl2), Titanium sulfate (B86663) (TiOSO4) | Water, Acidic solutions | Hydrolysis, Precipitation, Aging | Nanoparticles, Aggregates, Powders | Lower cost, Potential for residual ions, Controlled particle size (10-50 nm) |
| Drying Method | - | - | Supercritical Drying (Aerogel), Evaporative Drying (Xerogel) | Aerogels, Xerogels, Monoliths | Extremely high surface area, Low density, Tunable pore size |
| Calcination | - | - | Annealing (300-800 °C) | Crystalline TiO2 powders/films | Anatase, Rutile, Brookite phases, Crystallinity control |
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating methods that rely on conduction and convection, microwave heating directly interacts with polar molecules and ions in the solution, leading to rapid, volumetric, and uniform heating.
Architecture Engineering: This rapid heating mechanism significantly accelerates reaction kinetics, often reducing synthesis times from hours to minutes. It promotes rapid nucleation and growth, typically resulting in smaller, more uniform nanoparticles with narrow size distributions. Microwave irradiation can also influence phase selectivity and the formation of specific morphologies by controlling the dielectric properties of the solvent and precursors, as well as the microwave power and irradiation time.
Research Findings: Microwave synthesis has been effectively employed to produce highly crystalline anatase TiO2 nanoparticles with sizes ranging from 5 to 20 nm in remarkably short durations. For example, microwave irradiation of titanium alkoxide precursors in water or alcohol solutions at moderate temperatures (80-150 °C) can yield well-crystallized TiO2 in less than 30 minutes. This method is also adaptable for synthesizing specific structures like TiO2 nanorods or hierarchical assemblies by judicious selection of solvents and additives, such as urea (B33335) or surfactants, which can influence nucleation and growth under rapid heating conditions.
Data Table 2.1.4: Microwave-Assisted Synthesis Parameters and Outcomes
| Microwave Power | Reaction Time | Temperature | Solvent | Resulting TiO2 Phase | Particle Size Range | Key Advantage for Architecture |
| 200-800 W | 5-30 minutes | 80-150 °C | Water, Ethanol | Anatase, Rutile | 5-20 nm | Rapid kinetics, Uniform heating, Small particle size |
| Variable | Variable | Variable | Glycols | Anatase, Brookite | Nanorods, Spheres | Morphology control, Facet exposure |
| High Power | Short Time | High | Various | Rutile, Anatase | Aggregates, Clusters | Fast phase transformation, High crystallinity |
Sonochemical Synthesis of this compound
Sonochemical synthesis involves the application of high-intensity ultrasound (typically in the frequency range of 20-100 kHz) to a liquid medium containing reactants. The ultrasound induces acoustic cavitation, which involves the formation, growth, and violent collapse of bubbles. This collapse generates localized transient hot spots with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm), along with shock waves and microjets.
Architecture Engineering: The intense localized energy generated by cavitation promotes rapid chemical reactions, unique nucleation events, and controlled growth processes. This can lead to the formation of very small nanoparticles, often with sizes down to the primary crystallite level (e.g., 2-5 nm), and can also induce unique porous structures or specific morphologies due to the mechanical effects of shock waves and microjets. Sonochemistry is effective for synthesizing amorphous or nanocrystalline TiO2 powders and can be used to create composite materials by simultaneously irradiating mixtures of precursors.
Research Findings: Sonochemical methods have been shown to produce TiO2 nanoparticles with exceptionally small sizes, often exhibiting high surface areas. The high energy input can also lead to the formation of specific defects or surface modifications that enhance catalytic or adsorptive properties. For example, the sonication of titanium precursors in water or alcohol can yield fine TiO2 powders with a high degree of crystallinity in relatively short reaction times. Furthermore, combining sonication with other methods, such as sol-gel or hydrothermal processes, can lead to synergistic effects, yielding materials with enhanced structural characteristics.
Data Table 2.1.5: Sonochemical Synthesis Parameters and Outcomes
| Ultrasound Frequency | Power Density | Solvent | Reaction Time | Resulting TiO2 Phase | Particle Size Range | Key Phenomenon Impacting Architecture |
| 20-100 kHz | 10-100 W/cm³ | Water, Ethanol | 1-5 hours | Anatase, Amorphous | 2-15 nm | Acoustic cavitation, Hot spots, Microjets |
| Variable | Variable | Glycols | Variable | Anatase, Rutile | Nanoparticles, Aggregates | Intense mixing, Rapid nucleation |
| Pulsed Ultrasound | High Peak | Various | Short bursts | Porous TiO2 | 5-25 nm | Bubble collapse dynamics, Shock waves |
Co-precipitation Techniques for this compound Nanoparticle Formation
Co-precipitation is a straightforward and cost-effective wet chemical method used to synthesize nanoparticles, particularly for creating homogeneous mixtures, doped materials, or composite particles. It involves simultaneously precipitating titanium ions along with other desired elements or compounds from a solution by adding a precipitating agent.
Architecture Engineering: This technique is crucial for producing doped TiO2 materials where the dopant atoms are uniformly dispersed within the TiO2 lattice, or for forming composite nanoparticles by co-precipitating TiO2 with other metal oxides or ceramic precursors. Control over particle size and distribution is achieved by carefully adjusting parameters such as the pH during precipitation, temperature, stirring rate, and the concentration of reactants. The method allows for the formation of fine, homogeneous powders.
Research Findings: Co-precipitation is widely used to synthesize doped TiO2, such as nitrogen-doped, carbon-doped, or metal-doped (e.g., Fe, V, Cr) TiO2, by including the dopant precursor in the initial solution. For instance, co-precipitating titanium salts with iron salts in the presence of ammonia (B1221849) or sodium hydroxide (B78521) yields homogeneous Fe-doped TiO2 nanoparticles. Similarly, composite nanoparticles like TiO2-SiO2 or TiO2-ZrO2 can be fabricated by co-precipitating the respective metal alkoxides or salts. Particle sizes typically range from 20 to 100 nm, depending on the specific conditions and the presence of stabilizing agents.
Vapor-Phase Deposition Methodologies
Vapor-phase deposition (VPD) techniques are crucial for fabricating TiO2 thin films and coatings with controlled properties. These methods involve the transport of precursor materials in the gaseous phase to a substrate, where they react or condense to form a solid film.
Chemical Vapor Deposition (CVD) of this compound Thin Films and Nanoparticles
Chemical Vapor Deposition (CVD) is a versatile technique that utilizes chemical reactions of gaseous precursors at elevated temperatures to deposit thin films. For TiO2 synthesis, common precursors include titanium isopropoxide (TTIP) and titanium tetrachloride (TiCl4) unive.itkochi-tech.ac.jpresearchgate.netmdpi.comaip.org. The deposition temperature is a critical parameter, significantly influencing the crystalline phase and morphology of the resulting TiO2. For instance, Mist Chemical Vapor Deposition (MCVD) can yield pure anatase phase TiO2 thin films with good uniformity and crystallinity when deposited between 300 °C and 400 °C kochi-tech.ac.jpmdpi.com. Higher temperatures, such as 450 °C, can lead to the formation of anatase or a mixture of anatase and rutile phases, while temperatures above 500 °C may favor the rutile phase researchgate.netaip.org. Aerosol-Assisted CVD (AACVD) using TTIP and acetyl acetone (B3395972) (acac) complexes can produce nanostructured TiO2 with particle sizes of 10-25 nm, exhibiting both anatase and rutile phases unive.it. Plasma-Assisted CVD (PACVD) has been employed to create TiO2 layers with distinct nanometer-sized plate-like columnar grains, which exhibit super-hydrophilicity upon UV irradiation scirp.org.
Table 2.2.1: Chemical Vapor Deposition (CVD) Parameters and Resulting TiO2 Properties
| CVD Technique | Precursor(s) | Deposition Temperature (°C) | Key Parameters Influencing Properties | Resulting TiO2 Phase | Resulting Morphology | Research Findings/Applications |
| MCVD | TTIP | 300-400 | Temperature, TTIP concentration | Pure Anatase | Thin films, Nanosheets | Uniformity, High crystallinity, Gas sensors kochi-tech.ac.jpmdpi.com |
| AACVD | TTIP/acac | 500 | Temperature, acac:TTIP ratio | Anatase & Rutile | Nanoparticles (10-25 nm) | Enhanced photocatalytic activity unive.it |
| PACVD | TTIP | < 400 | Temperature, plasma excitation | Primarily Anatase | Plate-like columnar grains | Super-hydrophilicity scirp.org |
| CVD | TTIP, TiCl4 | Variable (e.g., 450) | Temperature, O2 flow, pressure | Anatase, Rutile | Thin films, Nanostructures | Photocatalysis, Self-cleaning surfaces researchgate.netaip.org |
Physical Vapor Deposition (PVD) Techniques for this compound Coating
Physical Vapor Deposition (PVD) encompasses techniques where a solid material is vaporized and then condensed onto a substrate. Common PVD methods for TiO2 include magnetron sputtering (DC or RF), electron-beam evaporation, and filtered cathodic vacuum arc (FCVA) aip.orgmdpi.comresearchgate.nethzdr.de. These methods typically use TiO2 sputtering targets or Ti targets in an oxygen atmosphere aip.orghzdr.de.
The substrate temperature is a critical factor in PVD, influencing the crystalline phase. For instance, electron-beam evaporation can produce amorphous TiO2 films at substrate temperatures below 300 °C, while temperatures above 400 °C can yield anatase TiO2 thin films mdpi.com. Magnetron sputtering can produce nanocrystalline rutile structures with pulsed gas flow, contrasting with fibrous-like anatase obtained using continuous gas flow mdpi.com. FCVA has demonstrated the ability to deposit highly dense, stoichiometric TiO2 films at room temperature hzdr.de. The integration of Glancing Angle Deposition (GLAD) with PVD techniques allows for the fabrication of engineered nanostructures with controlled multi-dimensional morphologies, enabling tailored optical, electrical, and mechanical properties aip.org.
Table 2.2.2: Physical Vapor Deposition (PVD) Parameters and Resulting TiO2 Properties
| PVD Technique | Source Material | Substrate Temperature (°C) | Key Parameters Influencing Properties | Resulting TiO2 Phase | Resulting Morphology | Research Findings/Applications |
| Magnetron Sputtering | TiO2 target | < 300 | Gas pressure, O2/Ar ratio | Amorphous | Dense films | Sensors, Transparent conductive oxides aip.orgmdpi.com |
| > 400 | Gas pressure, O2/Ar ratio | Anatase | Dense films | Photocatalysis, Self-cleaning mdpi.com | ||
| TiO2 target | Variable | Pulsed vs. Continuous gas flow | Rutile (pulsed), Anatase (cont.) | Nanocrystalline, Fibrous-like | Controlled optical/mechanical properties mdpi.com | |
| Electron-Beam Evap. | TiO2 target | < 300 | Temperature | Amorphous | Thin films | Nanosculptures for sensors aip.org |
| > 400 | Temperature | Anatase | Thin films | Nanosculptures for sensors aip.org | ||
| FCVA | Ti target | Room Temperature | O2 partial pressure | Stoichiometric TiO2 | Highly dense films | Energy conversion, Environmental applications hzdr.de |
| PVD with GLAD | TiO2 target | Variable | Angle of incidence, substrate temp. | Variable | Sculptured thin films, Nanorods, Nanosheets | Tailored optical/electrical properties, Sensors aip.org |
Template-Assisted Fabrication of Ordered this compound Architectures
Template-assisted synthesis is a powerful approach to create ordered TiO2 nanostructures with controlled porosity and architecture. This method relies on the use of a sacrificial template that guides the formation of the TiO2 framework.
Hard Templating involves using pre-formed solid structures as templates, such as anodic alumina (B75360) membranes (AAO), silica (B1680970) opals, zeolites, or mesoporous carbon scaffolds (e.g., KIT-6, SBA-15) sigmaaldrich.comoup.comenpress-publisher.com. The TiO2 precursor solution (often via sol-gel methods) infiltrates the pores or coats the surface of the hard template. After calcination or chemical removal of the template, an ordered TiO2 porous structure remains. Hard templates offer precise control over pore size and structural ordering due to their inherent rigidity enpress-publisher.com.
Soft Templating utilizes self-assembling molecules, such as surfactants (ionic or non-ionic, e.g., Pluronic block copolymers like P123 and F127, hexadecylamine) or amphiphilic block copolymers sigmaaldrich.comoup.comoup.commdpi.com. These molecules aggregate in solution to form ordered supramolecular structures (e.g., micelles, liquid crystalline phases). The TiO2 precursors then condense around these self-assembled structures. Evaporation-Induced Self-Assembly (EISA) is a common technique in soft templating sigmaaldrich.commdpi.com. Upon removal of the organic template (typically by calcination), mesoporous TiO2 with tunable pore sizes and morphologies (e.g., spheres, rods, nanosheets) is obtained sigmaaldrich.comoup.comoup.commdpi.com.
Multiple-template routes combine hard and soft templates to create hierarchical porous structures, offering advantages of both ordered mesoporosity and macroporosity for enhanced mass transport and surface accessibility oup.comoup.com.
Table 2.3: Template-Assisted Synthesis of Ordered TiO2 Architectures
| Template Type | Template Material Examples | Synthesis Method Examples | Resulting TiO2 Architecture | Key Properties Achieved |
| Hard Template | AAO, Silica Opals, KIT-6, SBA-15, Mesoporous Carbon | Sol-gel, Hydrothermal | Ordered mesoporous films, porous spheres, nanotubes | High specific surface area, ordered pore structure, controlled pore size sigmaaldrich.comenpress-publisher.com |
| Soft Template | Pluronic (P123, F127), Hexadecylamine, Block Copolymers | Sol-gel, EISA, Solvothermal | Mesoporous TiO2 (spheres, rods, nanosheets), porous microparticles | Tunable pore size (2-50 nm), high surface area, controlled mesostructure symmetry sigmaaldrich.comoup.comoup.commdpi.com |
| Multiple | Combination of hard and soft templates | Sol-gel, Hydrothermal | Hierarchical macro/mesoporous structures | Enhanced mass transport, large surface area, ordered porosity oup.comoup.com |
Electrochemical and Anodic Oxidation Routes for this compound Formation
Electrochemical anodization is a highly effective method for producing one-dimensional nanostructures, particularly TiO2 nanotube arrays (ATNTs). This process involves the anodic oxidation of a titanium metal substrate or a Ti thin film in an electrolyte containing fluoride (B91410) ions nih.govd-nb.infoatlantis-press.comacs.orgresearchgate.net. The formation of nanotubes is a complex self-organization process driven by a delicate balance between:
Electrochemical oxidation of Ti to TiO2 at the anode.
Electric field-induced dissolution of TiO2.
Chemical dissolution of TiO2 by fluoride ions.
The key parameters that precisely control the dimensions (length, diameter, wall thickness), ordering, and density of the TiO2 nanotubes include the applied anodization potential (voltage), electrolyte composition (especially the concentration of fluoride ions and water content), electrolyte temperature, and anodization time nih.govd-nb.infoatlantis-press.comacs.orgresearchgate.net. For instance, increasing the anodization potential generally leads to longer nanotubes, while higher water content in ethylene glycol-based electrolytes can enhance the oxidation process and nanotube length researchgate.net. The initial anodization often results in amorphous or poorly crystalline TiO2, which typically requires subsequent thermal annealing (e.g., at 450 °C) to crystallize into the anatase phase nih.govd-nb.info.
Table 2.4: Electrochemical Anodization Parameters and Resulting TiO2 Nanotube Characteristics
| Anodization Parameter | Influence on TiO2 Nanotubes | Resulting Structure | Post-treatment for Crystallinity |
| Applied Voltage | Controls nanotube length, diameter, and ordering. Higher voltages typically lead to longer and more ordered nanotubes, up to a certain limit where dissolution dominates. | Ordered TiO2 nanotube arrays (ATNTs) | Annealing (e.g., 450 °C) |
| Electrolyte Composition | Fluoride ions are crucial for etching and pore formation. Water content influences oxidation rate and nanotube length. Organic solvents (e.g., ethylene glycol) help in ordered growth. | Nanotube length, diameter, wall thickness, pore size. | Annealing (e.g., 450 °C) |
| Electrolyte Temperature | Can influence ion mobility and reaction rates, subtly affecting nanotube morphology and growth. Less dominant than voltage or F- concentration in some systems. | Nanotube morphology and growth rate. | Annealing (e.g., 450 °C) |
| Anodization Time | Directly correlates with nanotube length; longer times yield longer tubes, provided the electrolyte conditions remain stable. | Nanotube length. | Annealing (e.g., 450 °C) |
| Overall Outcome | Highly ordered TiO2 nanotube arrays with tunable dimensions, suitable for photocatalysis, sensors, and biomedical applications nih.govatlantis-press.com. | Anatase phase after annealing. |
Green and Bio-Inspired Synthesis Strategies for Environmentally Benign this compound Production
Green and bio-inspired synthesis methods for TiO2 nanoparticles aim to reduce the environmental impact and cost associated with traditional chemical synthesis by employing biological entities or naturally derived compounds. These approaches leverage principles of green chemistry, utilizing less hazardous chemicals, lower temperatures, and simpler processes mdpi.commdpi.comnih.govsathibhu.org.
The core of these strategies involves using biomolecules, such as amino acids (e.g., lysine), plant extracts (e.g., Aloe barbadensis miller leaves, Jatropha curcas), proteins, polysaccharides, and enzymes, as reducing and stabilizing agents mdpi.commdpi.comnih.govsathibhu.org. These biomolecules facilitate the reduction of titanium precursors and control the nucleation and growth of TiO2 nanoparticles, preventing agglomeration. Common methods include hydrothermal, solvothermal, and sol-gel techniques, often adapted to work with water-soluble titanium precursors like titanium oxysulfate or titanium sulfate, or even titanium isopropoxide (TTIP) in conjunction with plant extracts mdpi.comsathibhu.orgnih.gov.
These methods can yield TiO2 nanoparticles with controlled morphologies and crystalline phases, even at lower temperatures, which is a significant advantage over high-temperature conventional methods mdpi.com. For example, solvothermal synthesis using titanium oxysulfate and lysine (B10760008) can produce anatase single crystals with controlled facets mdpi.com. Hydrothermal procedures using plant extracts have been used to synthesize TiO2 nanoparticles for applications in dye-sensitized solar cells sathibhu.org.
Table 2.5: Green and Bio-Inspired Synthesis Methods for TiO2
| Synthesis Approach | Biomolecule/Bio-inspiration Source | Titanium Precursor Examples | Common Methods Used | Resulting TiO2 Properties | Applications |
| Green Synthesis | Plant extracts (Aloe, Jatropha), Amino acids (Lysine), Starch, Cellulose | Ti(SO4)2, Ti oxysulfate, TTIP | Hydrothermal, Solvothermal, Sol-gel | Nanoparticles, Microtubes, Single crystals with controlled facets, Crystalline phase at low temp. mdpi.comsathibhu.orgnih.gov | Photocatalysis, Dye-sensitized solar cells mdpi.comsathibhu.orgnih.gov |
| Bio-inspired | Proteins, Polysaccharides, Enzymes | Various Ti(IV) sources | Sol-gel, Hydrothermal | Controlled morphology, reduced agglomeration, eco-friendly production mdpi.comnih.gov | Environmental remediation, Nanomaterials mdpi.com |
| Advantages | Eco-friendly, cost-effective, reduced hazardous chemical usage, milder conditions mdpi.comnih.gov. |
Precision Control over this compound Morphology and Crystalline Phase
Achieving precise control over the morphology and crystalline phase of TiO2 is paramount for optimizing its performance in various applications. Different synthesis routes offer distinct advantages in this regard:
Crystalline Phase Control:
Hydrothermal/Solvothermal Methods: The choice of precursor chemistry, pH, temperature, reaction time, and the addition of specific additives (e.g., acids, bases, surfactants) are critical for selectively synthesizing anatase, rutile, or brookite phases srce.hrsci-hub.semdpi.com. For example, using acetic acid with amorphous titania favors anatase formation, while hydrochloric acid can lead to rutile or brookite sci-hub.se.
Vapor-Phase Deposition (CVD/PVD): Deposition temperature is a primary factor. Lower temperatures generally promote the formation of the anatase phase, whereas higher temperatures can lead to the crystallization of rutile researchgate.netmdpi.com. The gas atmosphere (e.g., oxygen partial pressure) and precursor choice also play a significant role unive.itaip.org. PVD techniques can also control phase through substrate temperature and gas flow modes (pulsed vs. continuous) mdpi.com.
Electrochemical Anodization: This method typically yields amorphous or poorly crystalline TiO2 nanotubes, which require subsequent thermal annealing to crystallize into the desired anatase phase nih.govd-nb.info.
Green Synthesis: While often favoring anatase, specific biomolecules and reaction conditions can influence the resulting crystalline phase, sometimes enabling low-temperature crystallization of specific polymorphs mdpi.com.
Morphology Control:
Template-Assisted Synthesis: The type and structure of the hard or soft template directly dictate the macroscopic architecture, pore size, and ordering of the TiO2 material sigmaaldrich.comoup.comenpress-publisher.com.
Vapor-Phase Deposition: Parameters such as deposition temperature, pressure, precursor flow rates, and the use of techniques like GLAD allow for the control of film thickness, grain size, porosity, and the formation of nanostructured coatings (e.g., nanorods, nanosheets) unive.itkochi-tech.ac.jpmdpi.comaip.orghzdr.demdpi.com.
Electrochemical Anodization: Applied voltage, electrolyte composition (especially fluoride and water content), and anodization time are key to controlling the length, diameter, and wall thickness of the TiO2 nanotubes nih.govd-nb.infoatlantis-press.comacs.orgresearchgate.net.
Sol-Gel, Hydrothermal, and Solvothermal Methods: The judicious selection of precursors, additives (surfactants, capping agents, complexing agents), pH, temperature, and reaction time allows for fine-tuning of particle size, shape (e.g., spheres, cubes, spindles, nanobelts), and aggregation behavior srce.hrmdpi.comsryahwapublications.comacs.org. For example, the concentration of ethylenediamine (B42938) (en) in solvothermal synthesis can transform anatase particles from spindle-shaped to square bipyramids srce.hr.
By strategically combining these synthesis methodologies and carefully controlling reaction parameters, researchers can engineer TiO2 nanomaterials with tailored crystalline phases and complex morphologies, unlocking their full potential for advanced technological applications.
Compound List:
this compound (TiO2)
Titanium isopropoxide (TTIP)
Titanium tetrachloride (TiCl4)
Acetyl acetone (acac)
Ammonium fluoride (NH4F)
Ethylene glycol
Pluronic P123
Pluronic F127
Hexadecylamine (HDA)
Poly(styrene-block-ethylene oxide) (PS-b-PEO)
Anodic Aluminum Oxide (AAO)
KIT-6
SBA-15
Lysine
Aloe barbadensis miller leaves extract
Titanium oxysulfate
Titanium sulfate (Ti(SO4)2)
Acetic acid
Hydrochloric acid (HCl)
Ethylenediamine (en)
Diisopropyl azodiformate
Graphene oxide (GO)
Polymethyl methacrylate (B99206) (PMMA)
Resazurin
Methyl orange (MeO)
N719 complex
Indium tin oxide (ITO)
Tungsten oxide (WO3)
Silver (Ag)
Zinc oxide (ZnO)
Zirconium oxide (ZrO2)
Cerium oxide (CeO2)
Gold (Au)
Platinum (Pt)
Cobalt (Co)
Niobium oxide (NbO)
Silicon (Si)
Gallium oxide doped ZnO
Titanium (Ti)
Titanium nitride (TiN)
Titanium carbide (TiC)
Fundamental Aspects of Titanium Dioxide Electronic and Optical Behavior
Electronic Band Structure Engineering in Titanium Dioxide Systems
The electronic band structure of this compound (TiO₂), a crucial factor governing its electrical and optical properties, can be intentionally modified through various engineering strategies. These methods aim to alter the material's conductivity, enhance its photoactivity, and tune its response to electromagnetic radiation. Key approaches include the introduction of dopants, the control of native defects, and the manipulation of the Fermi level.
Doping Strategies for Modulating Electronic Properties (Metal and Non-Metal Dopants)
Doping this compound with foreign elements, both metallic and non-metallic, is a widely employed technique to tailor its electronic properties. researchgate.netbenthamdirect.comingentaconnect.com This involves the incorporation of impurity atoms into the TiO₂ lattice, which can introduce new energy levels within the band gap, alter the charge carrier concentration, and modify the material's conductivity. rsc.orgrsc.org
Metal Dopants: The introduction of metal ions can significantly influence the electronic band structure of TiO₂. Transition metals such as iron (Fe), cobalt (Co), and molybdenum (Mo) have been investigated as dopants. rsc.orgrsc.org For instance, doping with molybdenum and tungsten (W) has been shown to increase photocatalytic activity under visible light by creating new energy levels near the conduction band. rsc.org Scandium (Sc) doping has been demonstrated to convert intrinsically n-type TiO₂ into a p-type semiconductor by generating shallow acceptor levels. The effect of different metal dopants on the electronic properties of TiO₂ varies depending on the dopant's ionic radius, oxidation state, and concentration.
| Dopant | Effect on Electronic Properties | Reference |
| Scandium (Sc) | Induces p-type conductivity by creating shallow acceptor levels. | |
| Iron (Fe) | Can act as both an electron and hole trap, influencing recombination rates. | mdpi.com |
| Molybdenum (Mo) | Increases photocatalytic activity by forming new energy levels near the conduction band. | rsc.org |
| Tungsten (W) | Similar to Molybdenum, enhances photocatalytic activity. | rsc.org |
| Niobium (Nb) | Can increase n-type conductivity. | benthamdirect.com |
| Zinc (Zn) | Alters optical and structural properties. | benthamdirect.com |
| Silver (Ag) | Can enhance charge separation and photocatalytic activity. | researchgate.net |
Non-Metal Dopants: Doping with non-metallic elements like nitrogen (N), carbon (C), and sulfur (S) has proven effective in narrowing the band gap of TiO₂ and enhancing its visible-light absorption. researchgate.netbenthamdirect.comresearchgate.net Nitrogen doping, for example, can introduce N 2p states that mix with the O 2p states in the valence band, effectively raising the valence band edge and reducing the band gap energy. rsc.org This modification allows the material to absorb a broader range of the solar spectrum. However, the exact nature of the electronic states created by non-metal doping and their impact on photocatalytic activity can be complex and are influenced by the doping method and the resulting defect structures. rsc.org
| Dopant | Effect on Electronic Properties | Reference |
| Nitrogen (N) | Narrows the band gap by introducing N 2p states near the valence band, enhancing visible light absorption. | rsc.org |
| Carbon (C) | Can create oxygen vacancies and Ti³⁺ centers, leading to improved visible light photocatalysis. | benthamdirect.com |
| Sulfur (S) | Substitutional doping can reduce the band gap and improve photocatalytic efficiency. | benthamdirect.com |
| Boron (B) | Can create interstitial dopant states and influence the electronic structure. | benthamdirect.com |
Intrinsic and Induced Defect Chemistry and Their Role in Electronic States
Defects within the crystal lattice of this compound, whether intrinsic (native) or intentionally induced, play a critical role in determining its electronic and optical properties. tandfonline.comacs.org These defects create localized electronic states within the band gap, which can act as charge trapping sites or mediate charge transfer processes.
Intrinsic Defects: The most common intrinsic defects in TiO₂ are oxygen vacancies (V_O) and titanium interstitials (Ti_i). bath.ac.uk Oxygen vacancies, which are more prevalent under reducing conditions, result in the formation of Ti³⁺ centers, creating donor states just below the conduction band. bath.ac.ukrsc.org These states are responsible for the intrinsic n-type conductivity of TiO₂. researchgate.net Titanium interstitials also act as donors, releasing electrons into the conduction band. bath.ac.uk The concentration and type of intrinsic defects can be influenced by synthesis conditions, such as temperature and oxygen partial pressure. bath.ac.ukresearchgate.net
Induced Defects: Defects can also be intentionally introduced through processes like ion implantation or high-temperature annealing in controlled atmospheres. bohrium.com For example, creating titanium vacancies (V_Ti) through oxidation at high temperatures can lead to p-type conductivity. nih.govresearchgate.net These titanium vacancies act as acceptor defects. The controlled introduction of specific defects allows for the precise tuning of the electronic structure and properties of TiO₂ for various applications. tandfonline.com Both surface and subsurface defects contribute to the states within the band gap, with surface defects often playing a dominant role in the surface chemistry of TiO₂. acs.org
| Defect Type | Role in Electronic States | Reference |
| Oxygen Vacancy (V_O) | Creates Ti³⁺ centers, introducing donor states below the conduction band, leading to n-type conductivity. | bath.ac.ukrsc.org |
| Titanium Interstitial (Ti_i) | Acts as a donor, releasing electrons and contributing to n-type conductivity. | bath.ac.uk |
| Titanium Vacancy (V_Ti) | Acts as an acceptor, leading to p-type conductivity. | nih.govresearchgate.net |
| Surface Hydroxyls (O_br_H) | Contribute significantly to band gap states and influence surface chemistry. | acs.org |
Fermi Level Tuning and Conductivity Modulation (n-type and p-type this compound)
The Fermi level, which represents the electrochemical potential of electrons in a semiconductor, can be strategically tuned in this compound to control its conductivity and optimize its performance in electronic and photoelectrochemical devices.
n-type this compound: In its undoped state, TiO₂ is typically an n-type semiconductor due to the presence of native oxygen vacancies. researchgate.net The Fermi level in n-type TiO₂ is located closer to the conduction band. The conductivity of n-type TiO₂ can be further enhanced by increasing the concentration of donor defects, such as oxygen vacancies or by doping with elements like niobium. benthamdirect.com
p-type this compound: Achieving stable and efficient p-type conductivity in TiO₂ has been a significant challenge but is crucial for the development of TiO₂-based p-n junctions and other electronic devices. P-type behavior can be induced by creating acceptor states, which lower the Fermi level closer to the valence band. This can be accomplished through the introduction of titanium vacancies or by doping with suitable elements like scandium. nih.gov Scandium doping, for instance, generates shallow acceptor levels just above the valence band, facilitating hole conduction. Lanthanum doping has also been shown to raise the Fermi level of TiO₂. rsc.org Ammonia (B1221849) treatments have been demonstrated to tune the Fermi level position, which in turn optimizes charge separation by adjusting the depletion region width. acs.orgresearchgate.net The ability to modulate the conductivity of TiO₂ from n-type to p-type opens up possibilities for a wide range of electronic applications. researchgate.net
Photoinduced Charge Carrier Dynamics in this compound
Upon illumination with photons of energy equal to or greater than its band gap, this compound absorbs the light, leading to the generation of electron-hole pairs. The subsequent dynamics of these charge carriers, including their separation, transport, and recombination, are fundamental to the performance of TiO₂ in photocatalytic and photovoltaic applications.
Mechanisms of Electron-Hole Pair Generation and Separation
When a photon with sufficient energy strikes the TiO₂ lattice, it excites an electron from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole in the valence band. mdpi.com This process creates an electron-hole pair, also known as an exciton (B1674681).
The efficiency of any photocatalytic process relies heavily on the effective separation of these photogenerated electrons and holes. mdpi.com If the electron and hole recombine, the absorbed light energy is dissipated as heat or light, and no chemical work is performed. mdpi.com Several factors influence charge separation. In nanostructured TiO₂, the short distance for charge carriers to travel to the surface facilitates their separation. The presence of an electric field in the space-charge region near the surface of the semiconductor can also drive the separation of electrons and holes. Furthermore, creating heterojunctions, for example between the anatase and rutile phases of TiO₂, can promote charge separation due to favorable band alignments. rsc.org
Charge Trapping and Recombination Kinetics in this compound Nanostructures
After generation, the photoexcited electrons and holes can be trapped at various defect sites within the TiO₂ nanostructure. rowan.educapes.gov.brnih.gov These traps can be located on the surface or in the bulk of the material and are often associated with oxygen vacancies, titanium interstitials, or surface hydroxyl groups. nih.gov Electron trapping typically occurs on a very fast timescale, within picoseconds to nanoseconds. tuni.fi
Trapped charge carriers can have significantly longer lifetimes than free carriers, which can be beneficial for photocatalysis as it increases the probability of them reacting with adsorbed species. However, these traps can also act as recombination centers, where a trapped electron and a trapped hole can annihilate each other. aremco.comresearchgate.net The recombination of charge carriers is a major limiting factor for the efficiency of TiO₂-based devices.
The kinetics of charge trapping and recombination are complex and depend on factors such as the crystallinity, particle size, and surface chemistry of the TiO₂ nanostructures. researchgate.net Time-resolved spectroscopic techniques have been instrumental in studying these ultrafast processes. For instance, in gold nanoparticle-sensitized TiO₂, back electron transfer from the semiconductor to the metal nanoparticle has been observed to occur on a timescale of tens of picoseconds. osti.gov Understanding and controlling the dynamics of charge trapping and recombination is crucial for designing more efficient TiO₂-based photocatalysts and solar cells. rowan.educapes.gov.br
| Process | Timescale | Significance | Reference |
| Electron-Hole Pair Generation | Femtoseconds | Initial step in photoactivity. | mdpi.com |
| Charge Carrier Trapping | Picoseconds to Nanoseconds | Localizes charge carriers, can enhance reactivity or lead to recombination. | nih.govtuni.fi |
| Charge Recombination | Picoseconds to Seconds | A major efficiency loss mechanism. | osti.govacs.org |
Light Absorption Characteristics and Spectral Response of this compound
Pure this compound, in its common anatase and rutile phases, has a wide band gap (approximately 3.2 eV and 3.0 eV, respectively), which limits its light absorption to the ultraviolet (UV) region of the electromagnetic spectrum. core.ac.uk To enhance its efficiency in applications that utilize visible light, such as photocatalysis and solar cells, various strategies have been developed to reduce its band gap and extend its absorption into the visible range.
Doping with Metallic and Non-metallic Elements:
One of the most effective strategies is doping the TiO₂ lattice with foreign elements.
Non-metal doping: Nitrogen doping is a widely studied approach where nitrogen atoms substitute oxygen atoms in the TiO₂ lattice. This creates new energy levels just above the valence band, effectively reducing the band gap and enabling the absorption of visible light. mdpi.comyoutube.com
Metal doping: Introducing transition metals like iron (Fe), manganese (Mn), vanadium (V), and gallium (Ga) can significantly narrow the band gap of TiO₂, shifting the absorption edge well into the visible or even infrared region. core.ac.uk For instance, Fe doping introduces secondary absorption edges, leading to a red shift in the optical absorption. core.ac.uk Similarly, doping with elements such as strontium (Sr) can introduce defects and oxygen vacancies, tuning the band gap and enhancing photocatalytic performance. mdpi.com Co-doping with multiple elements, such as a transition metal and nitrogen, can also be employed to tailor the electronic and optical properties. rsc.org
Surface Modification:
Altering the surface properties of TiO₂ can also enhance its visible light activity without changing its bulk composition.
Acid/Base Treatment: Treating TiO₂ with acids or bases can modify the density of surface hydroxyl groups and create Brønsted or Lewis acid sites. atomfair.com These modifications can influence the adsorption of reactants and the separation of photogenerated charge carriers.
Plasma Modification: Using plasma treatments with gases like oxygen or nitrogen can functionalize the TiO₂ surface, creating defects and increasing the concentration of surface hydroxyl groups, which can improve photocatalytic efficiency. atomfair.com
Surface Fluorination: Replacing surface hydroxyl groups with fluorine ions can alter the surface acidity and electronic structure, impacting the material's photoactivity. atomfair.com
Defect Engineering:
Creating defects, such as oxygen vacancies, in the TiO₂ crystal lattice can introduce new energy levels within the band gap. An electron beam treatment, for example, can induce a red-shift in the UV-visible absorption spectrum and narrow the band gap by creating oxygen deficiencies and changing the ratio of Ti⁴⁺ to Ti³⁺ ions. rsc.org
These strategies effectively engineer the electronic band structure of this compound, enabling it to absorb a broader range of the solar spectrum and thereby enhancing its performance in light-driven applications.
The optical absorption spectrum of this compound is a critical property that dictates its interaction with light. Undoped TiO₂ predominantly absorbs UV light due to its wide band gap. ufba.br The absorption spectra of undoped and doped TiO₂ thin films reveal significant differences. For instance, indium (In) doped TiO₂ thin films show enhanced absorption in both the UV and visible regions compared to their undoped counterparts. researchgate.net The absorption peak for undoped TiO₂ thin films is typically around 340 nm, which can shift to lower wavelengths (e.g., 315 nm) upon doping. researchgate.net
The introduction of dopants, such as nitrogen, can lead to a significant enhancement in visible light absorption, narrowing the band gap from 3.2 eV to as low as 2.8 eV. researchgate.net Similarly, doping with manganese (Mn) can induce visible light absorption below 700 nm. irb.hr The absorption spectra of TiO₂ can be influenced by the preparation method and the resulting phase. For example, sol-gel prepared TiO₂ films doped with rhodamine 6G exhibit absorption bands attributed to both the dye and the TiO₂. ufba.br
The refractive index (n) of this compound is another key optical parameter, and its high value makes it suitable for applications in optical coatings. kla.com The refractive index of TiO₂ is not constant but varies with wavelength, a phenomenon known as dispersion. researchgate.net This dispersion can be described by the Sellmeier equation:
n² = A + (Bλ²) / (λ² - λ₀²)
where A, B, and λ₀ are Sellmeier constants. researchgate.net
The refractive index of TiO₂ films can be modulated by several factors:
Deposition Method and Conditions: Different deposition techniques and conditions can lead to variations in the film density and crystal structure (rutile, anatase, or amorphous), which in turn affect the refractive index. kla.com
Precursor Chemistry: For solution-processed films, the pH of the precursor solution can influence the density and, consequently, the refractive index of the resulting film. Films prepared from acidic precursors have been shown to have a higher refractive index than those from basic precursors. researchgate.net
Doping: The introduction of dopants can also modify the refractive index of TiO₂ thin films. researchgate.net
Below is an interactive data table summarizing the refractive index of TiO₂ films prepared under different conditions.
| Preparation Method/Dopant | Wavelength (nm) | Refractive Index (n) |
| Acidic Precursor (Annealed at 300°C) | 500 | ~2.25 |
| Basic Precursor (Annealed at 300°C) | 500 | ~2.15 |
| Rutile (Typical) | 632.8 | 2.8736 |
| Thin Film (Sarkar et al. 2019) | 500 | ~2.15 |
Note: The values in the table are approximate and can vary depending on the specific experimental conditions.
Theoretical and Computational Elucidation of this compound Electronic Structures
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in understanding its fundamental properties and predicting the effects of modifications.
Standard DFT approximations, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional, often underestimate the band gap of TiO₂. For instance, PBE calculations yield band gaps of approximately 1.93 eV for rutile and 2.17 eV for anatase, which are significantly lower than the experimental values of 3.03 eV and 3.2 eV, respectively. aip.orgscispace.com
To address this limitation, more advanced DFT approaches are employed:
DFT+U: This method adds a Hubbard U term to the standard DFT functional to better describe the on-site Coulomb interactions of localized d-electrons, which are prominent in transition metal oxides like TiO₂. The PBE+U approach has been used to study the electronic structure of TiO₂. researchgate.net The value of the U parameter can be chosen to match experimental band gaps. For example, a U value of 10 eV for rutile and 8 eV for anatase has been used to reproduce experimental band gaps. sci-hub.box However, a better description of the crystal and electronic structures is often obtained with lower U values (U < 5 eV). sci-hub.box The DFT+U method is crucial for accurately describing the self-trapping of charge carriers in TiO₂. nih.gov
Hybrid Functionals: These functionals incorporate a portion of the exact Hartree-Fock exchange, which can improve the accuracy of band gap calculations. The Heyd-Scuseria-Ernzerhof (HSE06) functional is a commonly used hybrid functional for studying TiO₂. While hybrid functionals provide better band gap predictions than standard GGA, they can sometimes fail to reproduce the correct phase stability at ambient pressure. sci-hub.box
Many-Body Perturbation Theory (GW approximation): The GW approximation is a more computationally intensive method that can provide highly accurate electronic properties. G₀W₀ calculations, often performed on top of a DFT calculation (e.g., G₀W₀@PBE), have been used to investigate the electronic properties of TiO₂ nanoparticles, providing insights into the optical and electronic energy gaps and exciton binding energies. ub.edu
The table below presents a comparison of calculated band gaps for rutile and anatase TiO₂ using different theoretical approaches.
| Phase | Method | Calculated Band Gap (eV) |
| Rutile | PBE | 1.76 - 1.93 |
| Anatase | PBE | 2.07 - 2.17 |
| Rutile | GGA+U (U ≈ 5 eV) | Closer to experimental value |
| Anatase | GGA+U (U ≈ 5 eV) | Closer to experimental value |
| Rutile | Experimental | 3.03 |
| Anatase | Experimental | 3.20 |
These computational methods are essential for understanding the electronic structure of both pristine and modified TiO₂, providing valuable guidance for the design of materials with tailored optical and electronic properties.
While first-principles methods like DFT are highly accurate, their computational cost often limits their application to relatively small systems. To study larger and more complex systems, such as TiO₂ nanoparticles containing thousands of atoms or their interactions in different environments, multiscale modeling approaches and more computationally efficient methods like Self-Consistent Tight-Binding (SCTB) are employed.
Self-Consistent Tight-Binding (SCTB):
Multiscale Modeling:
Multiscale modeling combines different computational techniques to study phenomena that span multiple length and time scales. A common multiscale approach for TiO₂ nanoparticles involves a hierarchical simulation strategy:
Ab initio Methods (DFT): DFT is used to obtain accurate information about the energetics and electronic structure of small, representative parts of the system, such as individual nanoparticles or surface interactions. mdpi.comresearchgate.net
Classical Molecular Dynamics (MD): The results from DFT are then used to develop or parameterize classical force fields for MD simulations. MD can then be used to study the dynamics of larger systems, such as the interaction and aggregation of two nanoparticles in a solvent like water. mdpi.comresearchgate.net
Coarse-Graining and Brownian Dynamics (BD): For even larger systems and longer timescales, coarse-graining techniques are used where each nanoparticle is treated as a single bead. Brownian Dynamics simulations can then be performed to study the aggregation of thousands of nanoparticles. mdpi.comresearchgate.netnanocommons.eu
This multiscale approach has been used to investigate the aggregation of TiO₂ nanoparticles in water, providing insights into the aggregation kinetics and the formation of larger clusters. mdpi.comresearchgate.net Another application of multiscale modeling is to study the influence of environmental factors, such as pH, on the shape and phase stability of TiO₂ nanoparticles. researchgate.netipme.ru By combining DFT calculations of surface energies with a thermodynamic model, it is possible to predict how changes in pH can control the morphology and phase of the nanoparticles. researchgate.netipme.ru
These advanced computational techniques are indispensable for bridging the gap between the atomic-scale understanding of TiO₂ and its macroscopic behavior in realistic applications.
Simulation of Surface Interactions and Interfacial Charge Transfer Dynamics
Computational simulations provide atomic-level insights into the complex processes occurring at the surface of this compound (TiO₂), which are critical for applications ranging from photocatalysis to solar energy conversion. Methods such as molecular dynamics (MD) simulations, particularly with reactive force fields like ReaxFF, and ab initio Density Functional Theory (DFT) are instrumental in elucidating these phenomena.
A significant area of research involves the interaction of water with various TiO₂ surfaces. Reactive molecular dynamics simulations have shown that different crystal faces of TiO₂ exhibit distinct reactivities toward water dissociation. semanticscholar.orgnih.gov For instance, simulations comparing five different surfaces found a reactivity order of: rutile (011) > TiO₂-B (100) > anatase (001) > rutile (110). nih.govresearchgate.netacs.org On the most reactive surfaces, water molecules dissociate, forming new surface functional groups such as titanium hydroxide (B78521) (Ti-OH) and oxygen-hydrogen (O-H) bonds. semanticscholar.orgacs.org These newly formed groups can alter the surface chemistry and enhance hydrogen bond networking with nearby water molecules. semanticscholar.orgnih.gov In contrast, some surfaces, like TiO₂-B (001), are observed to be non-reactive, showing no water dissociation. semanticscholar.orgnih.gov The extent of water dissociation is influenced by a balance between the spacing of under-coordinated titanium and oxygen surface atoms, water-surface interactions, and water-water interactions. psu.eduacs.org Simulations have also been used to investigate the interaction of TiO₂ nanoparticles with other molecules like methanol (B129727) and formic acid. cambridge.org
Simulations are also crucial for understanding the dynamics of interfacial charge transfer, a key process in dye-sensitized solar cells and photocatalysis. Ab initio DFT molecular dynamics simulations have been used to study electron transfer from a sensitizer (B1316253) molecule (e.g., catechol) to an anatase TiO₂ nanostructure. acs.orgresearchgate.net These simulations reveal that the initial electron injection is an incredibly rapid event. The primary process involves an ultrafast electron-injection, occurring on a timescale of approximately 6 femtoseconds (fs), which localizes the charge on the titanium (Ti⁴⁺) ions at the surface adjacent to the adsorbed molecule. acs.orgresearchgate.netacs.org
Following this initial injection, the charge begins to delocalize and diffuse through the TiO₂ crystal. This charge diffusion is an anisotropic process, meaning its speed depends on the crystallographic direction. acs.orgacs.org Simulations have shown that carrier relaxation can be up to an order of magnitude slower along the [-101] direction compared to the iphy.ac.cn and nih.gov directions in the anatase crystal. acs.orgacs.orgresearchgate.net The mechanism and timescales of this electron transfer are sensitive to the symmetry of the electronic state that is initially excited in the adsorbate molecule. acs.orgresearchgate.net
| TiO₂ Surface | Simulation Method | Observed Reactivity | Key Findings |
|---|---|---|---|
| Rutile (011) | ReaxFF MD | High | Water dissociates, forming surface Ti-OH groups. semanticscholar.org |
| Anatase (001) | ReaxFF MD | Moderate | Water dissociation observed. nih.govresearchgate.net |
| Rutile (110) | ReaxFF MD | Low | Less reactive than rutile (011) and anatase (001). nih.govresearchgate.net |
| TiO₂-B (001) | ReaxFF MD | None | No water dissociation observed. semanticscholar.orgnih.gov |
| Process | Simulation Method | Characteristic Timescale | Description |
|---|---|---|---|
| Primary Electron Injection | Ab initio DFT MD | ~ 6 fs | Ultrafast transfer of an electron from the sensitizer to surface Ti⁴⁺ ions. acs.orgacs.org |
| Charge Delocalization (Diffusion) | Ab initio DFT MD | Anisotropic (slower along [-101]) | Diffusion of the injected charge through the TiO₂ crystal lattice. acs.orgresearchgate.net |
Prediction of Electronic and Optical Properties from Computational Models
Computational models, predominantly based on Density Functional Theory (DFT), are powerful tools for predicting the fundamental electronic and optical properties of this compound. These predictions are vital for designing materials for specific applications, such as photocatalysts and optical coatings.
A key electronic property is the band gap, which determines the energy of light a semiconductor can absorb. DFT calculations have been performed for the three main polymorphs of TiO₂: anatase, rutile, and brookite. However, standard DFT approaches, like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), are known to underestimate the experimental band gap of TiO₂. aip.orgscispace.com More advanced methods, such as the modified Becke-Johnson (TB-mBJ) exchange potential, have shown better agreement with experimental values. iphy.ac.cnaip.org For example, one study using the Perdew–Burke–Ernzerhof (PBE) functional calculated band gaps of 1.76 eV for rutile (direct), 2.07 eV for anatase (indirect), and 2.33 eV for brookite (indirect), compared to experimental values of approximately 3.0 eV and 3.2 eV for rutile and anatase, respectively. Computational models also allow for the study of how doping affects electronic properties; for instance, simulations predict that co-doping anatase with cobalt and nitrogen can significantly reduce the band gap. preprints.org
Computational models also excel at predicting the optical properties of TiO₂, which are directly related to the electronic structure. Properties such as the dielectric function, refractive index (n), and absorption spectrum can be calculated. researchgate.net The dielectric function describes how a material responds to an electric field and is composed of a real (ε₁) and an imaginary (ε₂) part. The imaginary part is directly related to the material's absorption spectrum. DFT calculations have been used to determine these properties for the different phases of TiO₂.
Simulations using the TB-mBJ method have produced results for the dielectric functions and refractive indices of rutile and anatase that are in excellent agreement with experimental data. iphy.ac.cnaip.org For rutile, the calculated static (zero-frequency) refractive index was found to be 2.59 along the c-axis, closely matching the experimental value of 2.61. iphy.ac.cn The calculated absorption spectra for rutile, anatase, and brookite show major absorption peaks in the ultraviolet energy range, consistent with TiO₂'s function as a UV-blocking material. These predictive capabilities allow researchers to computationally screen for materials with desired optical characteristics before experimental synthesis.
| TiO₂ Phase | Experimental Band Gap (eV) | Calculated Band Gap (PBE-GGA) (eV) | Calculated Band Gap (TB-mBJ) (eV) aip.org |
|---|---|---|---|
| Rutile | ~3.0 | 1.76 (Direct) | 3.06 |
| Anatase | ~3.2 | 2.07 (Indirect) | 3.57 |
| Brookite | - | 2.33 (Indirect) | - |
| Property | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| Static Dielectric Constant (ε₁) | DFT-GGA | 11.85 researchgate.net | - |
| Refractive Index (n) (long-wave, c-axis) | DFT (TB-mBJ) | 2.59 iphy.ac.cn | 2.61 iphy.ac.cn |
| Refractive Index (n) (long-wave, ab-plane) | DFT (TB-mBJ) | 2.40 iphy.ac.cn | 2.40 iphy.ac.cn |
Surface Engineering and Interfacial Phenomena in Titanium Dioxide Systems
Surface Functionalization and Coating Strategies
To enhance the intrinsic properties of titanium dioxide and tailor it for specific applications, various surface functionalization and coating strategies are employed. These modifications can improve dispersion in different media, alter photocatalytic activity, and introduce new functionalities. rsc.org The approaches can be broadly categorized into organic molecule grafting and inorganic coatings. ti-line.netepicmilling.com
Grafting organic molecules onto the surface of TiO2 nanoparticles is a widely used method to overcome issues like aggregation in non-polar media and to improve compatibility with polymer matrices. scientific.netrsc.org This surface modification can be achieved through either physical interactions (like electrostatic forces and hydrogen bonds) or, more robustly, through covalent bonding. rsc.org
Silanes: Silanization is a common and straightforward functionalization technique where organosilane molecules are attached to the nanoparticle surface. researchgate.net These molecules act as coupling agents, with one part reacting with the hydroxyl groups on the TiO2 surface to form stable Ti-O-Si bonds, and the other part featuring organic functional groups that can interact with a surrounding matrix. researchgate.netresearchgate.net The choice of silane (B1218182) can be used to control the surface properties, for instance, making the nanoparticles either hydrophobic or hydrophilic. mdpi.com For example, grafting with alkyl silanes introduces hydrophobic regions, while using tetraethyl orthosilicate (B98303) can create hydrophilic areas. mdpi.com This dual-functionality is particularly useful for creating uniform dispersions in photocatalytic paints. mdpi.com Research has shown that grafting TiO2 with silane coupling agents can effectively decrease particle size and improve dispersion and chemical stability in organic solvents, changing the nanoparticle's nature from hydrophilic to lipophilic. acs.org
Polymers: Grafting polymers onto TiO2 nanoparticles can significantly enhance their dispersion and compatibility within a polymer matrix. nih.gov This can be accomplished through two main strategies: "grafting to," where pre-synthesized polymers with reactive end-groups are attached to the surface, and "grafting from," where polymerization is initiated from the nanoparticle surface. rsc.org Techniques like atom transfer radical polymerization (ATRP), reversible addition-fragmentation transfer (RAFT), and nitroxide-mediated radical polymerization (NMRP) are often employed for the "grafting from" approach. nih.govresearchgate.net For instance, polystyrene chains have been successfully grown from the surface of TiO2 particles, resulting in hybrid films with high transparency and improved wear resistance. researchgate.net Similarly, grafting hyperbranched polymers via thiol-yne click chemistry has been shown to reduce nanoparticle aggregation and improve the mechanical and thermal properties of polyurethane coatings. nih.gov
Table 1: Effects of Organic Molecule Grafting on TiO2 Nanoparticles
| Grafting Molecule/Method | Effect on TiO2 Properties | Key Research Finding |
|---|---|---|
| Silane Coupling Agents (e.g., TESPT) | Improved dispersion in non-polar rubbers; decreased particle size. | Grafting reaction successfully carried out at 140°C for 8 h. scientific.net |
| Hydrophilic/Hydrophobic Silanes | Controlled surface wettability for paint applications. | Simultaneous hydrolysis of alkyl silane and tetraethyl orthosilicate creates dual functional surfaces. mdpi.com |
| Hyperbranched Polymers (via thiol-yne) | Reduced aggregation; enhanced mechanical properties of coatings. | Modified TiO2 in polyurethane coatings exhibited superhydrophobic properties (water contact angle of 153.5°). nih.gov |
| Polystyrene (via SI-NMP) | Stable dispersion in organic solvents; high UV absorption in hybrid films. | Graft densities of 0.04–0.28 chains nm⁻² were achieved. researchgate.net |
Coating TiO2 particles with a layer of an inorganic material is another key strategy to modify their surface properties. epicmilling.com These coatings can act as a physical barrier, improving chemical stability, altering photocatalytic activity, and enhancing performance in various applications. epicmilling.com
Silica (B1680970) (SiO2): A silica coating is often applied to TiO2 nanoparticles to improve their dispersion and weather resistance, and to reduce agglomeration. epicmilling.comnih.gov The silica shell can also modulate the photocatalytic activity of the TiO2 core. Studies have shown that a thin silica shell (e.g., 5.5 nm) can improve the cytocompatibility of TiO2 for photodynamic therapy while retaining high photoreactivity. nih.gov The thickness of the silica layer is a critical parameter; for instance, in polyurethane coatings, increasing the amount of SiO2 on the titania surface was found to increase the coating's contact angle and Young's modulus. nih.gov The formation of Ti-O-Si bonds at the interface confirms the successful coating and interaction between the two materials. frontiersin.org
Carbon: Carbon coating offers several advantages, including high absorptivity, enhanced photocatalytic activity, and stabilization of the anatase phase of TiO2. rsc.orgrsc.orgresearchgate.net A carbon layer can improve the electrical conductivity of TiO2, which is beneficial for applications like Li-ion batteries, by facilitating electron and ion diffusion. mdpi.com Carbon-coated TiO2 can be fabricated through methods such as colloidal processing with a carbon source like sucrose (B13894) followed by heat treatment. rsc.org Research has demonstrated that such coatings can significantly enhance the photocatalytic degradation of organic dyes. rsc.org
Graphene: Graphene, a single layer of carbon atoms, is an exceptional coating material for TiO2 due to its high conductivity and large surface area. When combined with TiO2, graphene can effectively accept photogenerated electrons, which suppresses charge recombination and enhances photocatalytic efficiency.
Depositing nanoparticles of noble metals, such as gold (Au) and silver (Ag), onto the surface of this compound is a powerful technique to enhance its optical properties, particularly for photocatalysis. scientific.netresearchgate.net This enhancement is primarily attributed to the phenomenon of Surface Plasmon Resonance (SPR). researchgate.net
SPR occurs when the free electrons in the metal nanoparticles collectively oscillate in resonance with the frequency of incident light, leading to strong absorption in the visible range of the spectrum. scientific.netresearchgate.net This absorbed energy can then be transferred to the TiO2 semiconductor in several ways. One key mechanism involves the efficient transfer of photoexcited electrons from the metal nanoparticles into the conduction band of the TiO2, which increases the concentration of charge carriers available for photocatalytic reactions. researchgate.net The size, shape, and distribution of the deposited metal nanoclusters are critical factors that determine the SPR behavior. scientific.net This strategy effectively extends the light absorption of wide-bandgap TiO2 from the UV region into the visible spectrum, making it a more efficient photocatalyst under solar irradiation. rsc.org
Surface Reconstruction and Characterization of Surface Defect States
The surface of a this compound crystal is not merely a simple termination of its bulk structure. Atoms at the surface have fewer neighbors, leading to dangling bonds and a higher energy state. To minimize this surface energy, the atoms often rearrange into a new structure different from the bulk, a phenomenon known as surface reconstruction. nih.gov This reconstruction has a profound impact on the material's chemical and physical properties. nih.gov For example, the (001) surface of anatase TiO2 can undergo stress-induced reconstruction to form a (1x4) structure, a process that can be observed in real-time using techniques like environmental transmission electron microscopy. nih.gov
Surface defects, such as oxygen vacancies, are also integral to the surface chemistry of TiO2. nih.gov These defects create unique electronic states within the bandgap and act as active sites for adsorption and catalysis. For instance, an OH group can bind to an oxygen vacancy, and upon UV irradiation, a photogenerated hole can become trapped at a lattice oxygen site, leading to the formation of new OH groups and changes in surface hydrophilicity. researchgate.net The presence of defects like bridging oxygen vacancies is crucial for interfacial electron transfer. nih.gov Characterizing these defect states is essential for understanding and controlling the catalytic and photocatalytic activity of TiO2.
Mechanisms of Interfacial Charge Transfer at this compound Interfaces
The transfer of charge carriers (electrons and holes) across the interface between this compound and an adjoining phase (e.g., an adsorbed molecule, a metal nanoparticle, or another semiconductor) is a fundamental process in photocatalysis and solar energy conversion. nih.govnorthwestern.edu
When TiO2 absorbs a photon with energy greater than its bandgap, an electron is promoted from the valence band to the conduction band, leaving a hole behind. The efficiency of any photocatalytic process depends on the effective separation of these electron-hole pairs and their transfer to adsorbed species.
One mechanism is the direct injection of an electron from an excited dye molecule into the conduction band of the TiO2. northwestern.edu Another possibility is the formation of a charge-transfer complex between the adsorbed molecule and the TiO2 surface, which can be directly excited by light to create a separated electron and hole. northwestern.edu In MoS2/TiO2 heterostructures, the mechanism of charge transfer is highly dependent on the exposed crystal facets of TiO2. mdpi.com For example, {101} facets of anatase are more favorable for a direct Z-scheme charge transfer, while the introduction of oxygen vacancies can facilitate a Type II charge transfer mechanism. mdpi.com The transfer of hot electrons from a photoexcited metal like gold to the TiO2 layer can induce lattice expansion and mechanical stress at the interface. nih.gov Understanding these intricate mechanisms is key to designing more efficient photocatalytic and photovoltaic systems. rsc.org
Adsorption and Desorption Dynamics on this compound Surfaces
The interaction of molecules with the TiO2 surface through adsorption and desorption is the initial and often rate-determining step in many of its applications, including photocatalysis and sensing. The dynamics of these processes are governed by the nature of the TiO2 surface (its crystal facet, presence of defects) and the properties of the adsorbing molecule.
For example, the adsorption of water on the anatase (101) surface has been shown to be a dynamic process involving an equilibrium between molecularly adsorbed water and dissociated water (surface hydroxyl groups). acs.org Metadynamics simulations indicate that the formation of the first molecular water layer is favored, and the dissociation of water can lead to a partially hydroxylated surface even at room temperature. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| 3-aminopropyltrimethoxysilane | C6H17NO3Si |
| Alumina (B75360) | Al2O3 |
| Aluminum Hydroxide (B78521) | Al(OH)3 |
| Aluminum Sulfate (B86663) | Al2(SO4)3 |
| Carbon | C |
| Carbon Dioxide | CO2 |
| Dimethicone | (C2H6OSi)n |
| Gold | Au |
| Graphene | C |
| Hydrochloric Acid | HCl |
| Hydrogen | H2 |
| Nitric Acid | HNO3 |
| Oxygen | O2 |
| Polydimethylsiloxane | (C2H6OSi)n |
| Polyethylene Glycol | C2nH4n+2On+1 |
| Polystyrene | (C8H8)n |
| Polyurethane | C25H42N2O6 |
| Silica | SiO2 |
| Silver | Ag |
| Sodium Silicate | Na2SiO3 |
| Stearic Acid | C18H36O2 |
| Sucrose | C12H22O11 |
| Tetraethyl Orthosilicate | C8H20O4Si |
| This compound | TiO2 |
| Titanium Isopropoxide | C12H28O4Ti |
| Toluene | C7H8 |
| Trimethylchlorosilane | C3H9ClSi |
| Water | H2O |
Impact of Surface Modification on Catalytic Activity and Selectivity
Surface modification of this compound (TiO₂) is a critical strategy for enhancing its catalytic performance, addressing limitations such as rapid electron-hole recombination and its wide bandgap, which restricts its activity primarily to the UV region. mdpi.com Modifications can significantly boost catalytic activity and steer the selectivity towards desired products by altering the electronic, optical, and surface properties of the TiO₂ catalyst.
One of the most effective modification strategies is the deposition of noble metals, such as platinum (Pt), gold (Au), or silver (Ag), onto the TiO₂ surface. mdpi.com These metal nanoparticles act as electron sinks, trapping the photogenerated electrons from the TiO₂ conduction band. This process creates a Schottky barrier at the metal-semiconductor interface, which effectively separates the electron-hole pairs and reduces their recombination rate, thereby increasing the quantum efficiency of the photocatalytic reaction. mdpi.com For instance, the deposition of platinum on TiO₂ has been shown to enhance the photocatalytic production of hydrogen (H₂) and oxygen (O₂) from water. mdpi.com Similarly, silver-modified TiO₂ has demonstrated superior performance in the degradation of organic pollutants like methyl orange and chlorophenol compared to its unmodified counterpart. mdpi.com The amount of deposited metal is a crucial parameter; an optimal loading enhances activity, while excessive deposition can turn the metal particles into recombination centers, which is detrimental to catalysis. mdpi.com
Another approach involves modifying the TiO₂ surface with non-metal elements or other oxides. For example, surface modification with phosphate (B84403) anions has been found to influence photocatalytic reactions significantly. utah.edu Phosphate groups bound to the TiO₂ surface can promote the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents in photocatalytic degradation processes. utah.edu This modification can accelerate the degradation of certain pollutants by favoring the hydroxyl radical attack pathway over the direct hole oxidation pathway. utah.edu This change in the dominant reaction mechanism can also alter the distribution of intermediate products, thereby influencing the selectivity of the degradation process. utah.edu
Furthermore, coupling TiO₂ with other semiconductors or supporting it on materials with high surface areas, like montmorillonite (B579905), can also enhance its catalytic properties. mdpi.com Supporting TiO₂ on a matrix like montmorillonite can improve the adsorption of pollutants onto the catalyst surface, increasing the contact between the catalyst and the reactants and thereby enhancing the degradation rate. mdpi.com Such composite systems can also improve light absorption capabilities. mdpi.com
The selectivity of TiO₂-based catalysts can be precisely tuned through surface modifications. For the photocatalytic reduction of carbon dioxide (CO₂), co-deposition of copper (Cu) and carbon (C) onto the TiO₂ surface has been shown to not only extend light absorption into the visible range but also to provide an increased number of reaction sites, enhancing the production of methane (B114726). mdpi.com The choice of co-catalyst and modification method allows for the targeted synthesis of specific products from CO₂ reduction, such as methane or formic acid. mdpi.com
Colloidal Stability of this compound Dispersions and Zeta Potential Engineering
The effective application of this compound nanoparticles in many fields, particularly in liquid-phase catalysis and coatings, is highly dependent on the stability of their colloidal dispersions. researchgate.net Colloidal stability refers to the ability of nanoparticles to resist aggregation and remain suspended in a solvent. For TiO₂ nanoparticles, which have a strong tendency to agglomerate due to van der Waals forces, achieving a stable dispersion is a significant challenge. The stability of these dispersions is primarily governed by electrostatic and steric repulsion forces between particles, which can be quantified and engineered through the concept of zeta potential. nih.gov
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. researchgate.net It is a key indicator of colloidal stability. If all particles in a suspension have a large positive or negative zeta potential, they will repel each other, preventing agglomeration. researchgate.net Generally, a colloidal system is considered stable if the absolute value of its zeta potential is greater than 20-30 millivolts (mV). nih.gov Conversely, when the zeta potential is close to zero, the repulsive forces are minimal, and the particles tend to agglomerate and settle. nih.gov
The pH of the dispersion is a critical factor influencing the zeta potential of TiO₂ particles. researchgate.net The surface of TiO₂ contains hydroxyl groups that can undergo protonation or deprotonation depending on the pH of the surrounding medium. In acidic conditions, the surface becomes positively charged, while in alkaline conditions, it becomes negatively charged. The pH at which the net surface charge and thus the zeta potential is zero is known as the isoelectric point (IEP). researchgate.net At the IEP, TiO₂ dispersions are least stable and exhibit maximum agglomeration. For example, acidic TiO₂ dispersions (pH 3.6-4.0) with a positive zeta potential show greater colloidal stability and smaller hydrodynamic diameters compared to dispersions near the IEP. researchgate.net
Zeta potential engineering involves modifying the surface chemistry of TiO₂ nanoparticles to control their surface charge and enhance colloidal stability. This can be achieved through several methods:
pH Adjustment: Simply adjusting the pH of the suspension away from the isoelectric point is the most straightforward method to induce electrostatic stabilization. researchgate.net
Use of Dispersants/Stabilizers: Adsorbing charged molecules, such as polyphosphates (e.g., sodium pyrophosphate) or citrate (B86180) ions, onto the TiO₂ surface can significantly alter the zeta potential. nih.gov For instance, the adsorption of pyrophosphate ions can shift the zeta potential of TiO₂ from positive to strongly negative, inducing robust electrostatic repulsion and stability even at higher ionic strengths. nih.gov
Surface Coating: Creating a core-shell structure, for example by coating TiO₂ with a thin layer of silica (SiO₂) or alumina (Al₂O₃), can provide steric hindrance in addition to electrostatic repulsion, further preventing aggregation.
Ultrasonication: While not a chemical modification, applying ultrasonic energy can break apart existing agglomerates. Sonication can also temporarily increase the zeta potential, contributing to improved dispersion, although it may not prevent long-term re-aggregation without other stabilizing mechanisms in place. nih.gov
The relationship between pH, zeta potential, and hydrodynamic particle size is crucial for practical applications. As the pH approaches the isoelectric point, the zeta potential diminishes, leading to a rapid increase in the effective particle size due to aggregation. researchgate.net This aggregation can negatively impact performance by reducing the available surface area for catalytic reactions and altering the material's optical properties. Therefore, careful engineering of the zeta potential is essential for maintaining the unique nanoscale properties of this compound in liquid systems.
Advanced Catalytic Applications of Titanium Dioxide
Photocatalysis for Environmental Remediation
Photocatalysis using titanium dioxide is a process where TiO₂ absorbs photons from a light source, typically ultraviolet (UV) light, creating electron-hole pairs. These charge carriers then migrate to the catalyst's surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). These ROS are powerful oxidizing agents that can degrade a wide variety of pollutants into less harmful substances, such as carbon dioxide, water, and mineral acids.
Degradation of Organic Pollutants (e.g., Dyes, Pharmaceuticals, Pesticides, Microplastics)
The photocatalytic properties of this compound are extensively utilized for the degradation of persistent organic pollutants (POPs) in water. These compounds are often resistant to conventional water treatment methods.
Photocatalytic Hydrogen Production (Water Splitting)
Fundamental Mechanisms of Photocatalytic Water Splitting on this compound
The photocatalytic splitting of water on the surface of this compound is a multi-step process initiated by the absorption of photons with energy equal to or greater than the bandgap of TiO2. mdpi.com For anatase TiO2, this corresponds to a bandgap of approximately 3.2 eV, requiring ultraviolet irradiation. atomfair.com The fundamental steps can be summarized as follows:
Photoexcitation and Charge Carrier Generation: Upon illumination, a photon excites an electron from the valence band (VB) to the conduction band (CB) of the TiO2 semiconductor, creating an electron-hole pair (e⁻-h⁺). nih.gov This initial event occurs on a femtosecond timescale. atomfair.com
Equation: TiO₂ + hν → e⁻(CB) + h⁺(VB)
Surface Redox Reactions: At the surface, the photogenerated electrons reduce adsorbed water molecules or protons to produce hydrogen gas, while the holes oxidize water to generate oxygen gas. nih.gov
Reduction (HER): 2H⁺ + 2e⁻ → H₂
Oxidation (OER): 2H₂O + 4h⁺ → O₂ + 4H⁺
The efficiency of these processes is significantly influenced by the intrinsic properties of the TiO2 material. Highly crystalline anatase, for instance, exhibits longer charge carrier lifetimes due to lower defect densities, which act as recombination centers. nih.govatomfair.com Conversely, amorphous or poorly crystalline TiO2 contains numerous defects that shorten carrier lifetimes. atomfair.com The crystal structure also plays a role, with anatase generally showing higher photocatalytic activity for hydrogen production compared to rutile and brookite phases. rsc.orgresearchgate.netresearchgate.net This difference is attributed to variations in their electronic band structures and the nature of intermediate species formed during the reaction. rsc.org
The dynamics of these charge carriers are complex and occur over various timescales. A significant portion of photogenerated carriers can become trapped at defect sites within picoseconds. atomfair.com Shallow traps may temporarily localize carriers, while deep traps can lead to their permanent capture, preventing their participation in the desired redox reactions. atomfair.com
Utilization of Sacrificial Reagents and Z-Scheme Systems for Enhanced Efficiency
Sacrificial Reagents: These are electron donors that are irreversibly oxidized by the photogenerated holes in the valence band of TiO2. acs.orgresearchmap.jp By efficiently scavenging the holes, these reagents suppress electron-hole recombination, thereby increasing the availability of electrons in the conduction band for hydrogen production. researchmap.jp A variety of organic compounds, such as methanol (B129727), ethanol (B145695), glycerol, and glucose, as well as inorganic species like sulfide (B99878) and sulfite (B76179) ions, have been utilized as sacrificial agents. acs.orgmdpi.comatu.ieresearchgate.net
The choice of sacrificial reagent can significantly impact the hydrogen production rate. For TiO2-based photocatalysts, polyols and sugars like ethylene (B1197577) glycol and glucose have been shown to be particularly effective. mdpi.comatu.ie The chemical structure of the sacrificial agent, including the presence of hydroxyl groups and alpha-hydrogens, influences its reactivity with the photogenerated holes. mdpi.com
| Sacrificial Reagent | Hydrogen Production (µmol) |
|---|---|
| Ethylene Glycol | 190.2 |
| Glycerol | 130.8 |
| Sodium Sulfide/Sodium Sulfite | 126.0 |
| Glucose | 120.0 |
| Sodium Sulfide | 120.0 |
| Methanol | 81.6 |
| Triethanolamine (TEOA) | 61.8 |
| Ethanol | 49.8 |
| Isopropanol (IPA) | 46.2 |
| Sodium Sulfite | 40.8 |
| Lactic Acid | 27.6 |
Electrocatalysis and Photoelectrocatalysis with this compound
Beyond photocatalysis, this compound also finds applications in electrocatalysis and photoelectrocatalysis for water splitting. In these processes, an external bias is applied to drive the electrochemical reactions, often in conjunction with light irradiation in the case of photoelectrocatalysis.
This compound in Oxygen Evolution Reaction (OER)
The oxygen evolution reaction is a kinetically demanding four-electron oxidation process that often represents a bottleneck in water splitting. While noble metal oxides like iridium oxide (IrO₂) and ruthenium oxide (RuO₂) are the benchmark catalysts for OER in acidic media, their high cost and scarcity limit their large-scale application. acs.org this compound has been explored as a stable and corrosion-resistant support material for OER catalysts. acs.orgnih.gov The strong interaction between the catalyst nanoparticles and the TiO₂ support can enhance the stability and activity of the catalyst. nih.gov
Furthermore, modifying TiO₂ through doping with other elements or creating composite materials can enhance its intrinsic OER activity. acs.org For instance, incorporating materials like iron oxyhydroxide (FeOOH) and nickel oxyhydroxide (NiOOH) onto nanostructured TiO₂ has been shown to improve catalytic performance for oxygen evolution. polimi.it
This compound in Hydrogen Evolution Reaction (HER)
This compound is generally considered to be an inactive electrocatalyst for the hydrogen evolution reaction due to its poor electrical conductivity and unfavorable hydrogen adsorption/desorption characteristics. researchgate.net However, recent research has demonstrated that the HER activity of TiO₂ can be "activated" through various strategies.
First-principle simulations have indicated that the hydrogen adsorption free energy on TiO₂ can be optimized by tuning its structural and electronic properties. acs.org Experimental work has shown that creating amorphous TiO₂ and doping it with elements like copper can lead to a significant enhancement in HER performance. acs.org For example, Cu-doped amorphous TiO₂ has exhibited a low overpotential of 92 mV at a current density of 10 mA cm⁻² in alkaline media, a stark contrast to the high overpotential (over 400 mV) of crystalline TiO₂. acs.org The improved activity is attributed to the corrugated surface of the amorphous structure stabilizing adsorbed water molecules and the copper doping strengthening the orbital hybridization and improving electrical conductivity. acs.org
| Electrocatalyst | Overpotential at 10 mA cm⁻² (mV) | Medium |
|---|---|---|
| Crystalline TiO₂ | >400 | Alkaline |
| Cu-doped Amorphous TiO₂ | 92 | Alkaline |
| Ru@N/S/TiO₂/rGO | 60 | 0.5 M H₂SO₄ |
| Ru@N/S/TiO₂/rGO | 5 | 1 M KOH |
Photoelectrochemical Water Oxidation using this compound Electrodes
In a photoelectrochemical (PEC) cell, a semiconductor electrode (photoanode or photocathode) is used to absorb light and drive the water splitting reaction with the assistance of an applied electrical bias. This compound, particularly in the form of nanostructured arrays like nanotubes or nanorods, is a widely studied photoanode material for PEC water oxidation due to its excellent chemical and photochemical stability. nih.govbeilstein-journals.orgresearchgate.net
When a TiO₂ photoanode is illuminated with light of sufficient energy, electron-hole pairs are generated. The holes migrate to the semiconductor-electrolyte interface to oxidize water, while the electrons are driven through an external circuit to the counter electrode (cathode) where they reduce protons to hydrogen. nih.gov
However, the efficiency of TiO₂-based photoanodes is often limited by its large bandgap, which restricts light absorption to the UV region of the solar spectrum, and the rapid recombination of photogenerated charge carriers. beilstein-journals.orgresearchgate.net To address these issues, various strategies have been developed, including:
Nanostructuring: Fabricating TiO₂ into one-dimensional nanostructures like nanotubes and nanorods provides a direct pathway for electron transport, reducing recombination losses. mdpi.com
Doping: Introducing dopants into the TiO₂ lattice can extend its light absorption into the visible region and improve charge separation. mdpi.commdpi.com
Heterojunction Formation: Creating a heterojunction with a narrow bandgap semiconductor can enhance visible light absorption and promote charge separation at the interface. beilstein-journals.org For example, modifying TiO₂ nanotube arrays with molybdenum disulfide (MoS₂) or graphitic carbon nitride (g-C₃N₄) has been shown to significantly increase the photocurrent density. beilstein-journals.org
Surface Modification: Coating the TiO₂ surface with co-catalysts can improve the kinetics of the water oxidation reaction. polimi.it
This compound in Catalysis for Organic Synthesis
This compound (TiO₂) has emerged as a versatile and popular catalyst in the field of organic synthesis. rsc.orgresearchgate.net Its utility stems from its chemical stability, non-toxicity, low cost, and unique electronic and physical properties. researchgate.netrsc.org While extensively studied for photocatalytic applications, TiO₂ also demonstrates significant catalytic activity in a range of other organic transformations. rsc.orgresearchgate.net Its performance can be attributed to factors like strong metal-support interactions, high chemical stability, acidity, and its capacity for high redox reactions at low temperatures. rsc.orgrsc.org As a heterogeneous catalyst, TiO₂ offers advantages in terms of reusability and ease of separation from the reaction mixture, aligning with the principles of green chemistry. mdpi.com The catalytic behavior of TiO₂ can be fine-tuned by doping with metal or metal oxides and by controlling its polymorphic form (anatase, rutile, or brookite), which influences its performance in various reactions. rsc.orgresearchgate.net
Photocatalyzed Chemical Transformations (e.g., Heterocyclic Compound Synthesis)technologynetworks.com
The photocatalytic properties of this compound are particularly valuable for driving organic reactions that are otherwise challenging. acs.org By absorbing light energy, TiO₂ generates electron-hole pairs that can initiate a variety of chemical transformations, including the formation of inert C-H bonds for C-C, C-N, and C-O bond formation at room temperature. mdpi.com This capability has been harnessed for the synthesis of complex organic molecules, such as heterocyclic compounds, which are foundational structures in many pharmaceuticals and industrial chemicals. acs.org
A notable application is the synthesis of sulfur-containing heterocyclic compounds. acs.org Researchers have demonstrated the synthesis of thiochromenopyrroledione derivatives through a dual carbon-carbon bond formation reaction. acs.org This process involves the blue-light irradiation of 4-substituted thioanisoles and N-substituted maleimides with this compound acting as a photocatalyst. acs.org The proposed mechanism involves a charge transfer from the thioanisole (B89551) to the conduction band of the TiO₂. The blue light irradiation is believed to trigger a one-electron oxidation of the thioanisole, leading to the generation of α-thioalkyl radicals, which then participate in the formation of the heterocyclic structure. acs.org This method represents an eco-friendly approach, avoiding the high temperatures and precious metal catalysts often required in traditional synthesis. acs.org
In another example, TiO₂ photocatalysis has been used for the C–H arylation of heteroarenes using aryldiazonium salts, a transformation that can be achieved even under visible light. mdpi.com These examples underscore the potential of TiO₂ to facilitate the construction of complex molecular architectures through environmentally benign, light-driven processes. mdpi.com
| Reactants | Catalyst | Light Source | Product Class | Ref |
| 4-substituted thioanisoles, N-substituted maleimides | This compound (TiO₂) | Blue light | Thiochromenopyrroledione derivatives | acs.org |
| Heteroarenes, Aryldiazonium salts | This compound (TiO₂) | Visible light | Arylated heteroarenes | mdpi.com |
Selective Oxidation and Reduction Reactions Catalyzed by this compound
This compound is a highly effective catalyst for both selective oxidation and reduction reactions, which are fundamental transformations in organic synthesis. Its ability to facilitate these reactions with high selectivity is a key area of research. novapublishers.comwikipedia.org
Selective Oxidation
In photocatalytic oxidation, TiO₂ utilizes photogenerated holes, which have a strong oxidative potential, to create highly reactive species like hydroxyl radicals. researchgate.net These species can then selectively oxidize a wide range of organic substrates. novapublishers.com The selectivity of these reactions is often influenced by the concerted effect of both the photogenerated holes and electrons. novapublishers.com
Key examples of TiO₂-catalyzed selective oxidation include:
Oxidation of Alcohols: Primary and secondary aliphatic alcohols can be selectively oxidized to their corresponding aldehydes and ketones in the gas phase using a light-activated TiO₂ catalyst. researchgate.net For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) is a well-documented example. acs.org
Oxidation of Amines and Alkanes: TiO₂ photocatalysis can mediate the selective oxidation of amines and even alkanes using molecular oxygen (O₂). novapublishers.com
Methane (B114726) to Methanol: By supporting metals like nickel on TiO₂, researchers have achieved highly selective photooxidation of methane to methanol, a critical process for valorizing natural gas. rsc.org The presence of oxygen vacancies on the TiO₂ surface is crucial for activating the methane. rsc.org
| Substrate | Catalyst | Oxidant | Product | Ref |
| Primary/Secondary Alcohols | Immobilized TiO₂ | O₂ | Aldehydes/Ketones | researchgate.net |
| Benzyl Alcohol | This compound (TiO₂) | O₂ | Benzaldehyde | acs.org |
| Methane | Ni–TiO₂ | H₂O₂ | Methanol | rsc.org |
Selective Reduction
In the absence of an oxidant like O₂, the photogenerated electrons in the conduction band of TiO₂ can be used to perform reductive chemical transformations. wikipedia.org The choice of a suitable sacrificial hole scavenger (e.g., alcohols or amines) is crucial for an efficient reduction process. wikipedia.org
Key examples of TiO₂-catalyzed selective reduction include:
Reduction of Carbonyl Compounds: Aldehydes and ketones can be reduced to their corresponding alcohols using TiO₂ as a photocatalyst in the presence of alcohols as hole scavengers. wikipedia.org
Reduction of Nitro Compounds: TiO₂ photocatalysis is effective for the hydrogenation of nitroaromatics. For example, o-dinitrobenzene can be converted to 2-methylbenzimidazole (B154957) in the presence of alcoholic solvents. wikipedia.org
CO₂ Reduction: this compound has been extensively explored for the photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals like methane (CH₄) and carbon monoxide (CO). nih.govmdpi.com Doping TiO₂ with metals like copper can enhance selectivity, for instance, by promoting the conversion of CO₂ to CO while suppressing the competing hydrogen evolution reaction. nih.gov
Selective Catalytic Reduction (SCR) of NOx: TiO₂ is widely used as a support for catalysts in the selective catalytic reduction of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), a critical process for environmental pollution control. The anatase phase of TiO₂ is generally preferred as a support for these catalysts due to favorable interactions with the active metal components.
| Substrate | Catalyst System | Reductant/Hole Scavenger | Product | Ref |
| Aldehydes/Ketones | TiO₂ | Alcohols | Alcohols | wikipedia.org |
| o-Dinitrobenzene | TiO₂ | Alcoholic solvents | 2-Methylbenzimidazole | wikipedia.org |
| Carbon Dioxide (CO₂) | Cu/TiO₂ | H₂O | Carbon Monoxide (CO) | nih.gov |
| Nitrogen Oxides (NOx) | Metal/TiO₂ | NH₃ | N₂ |
Titanium Dioxide in Energy Conversion and Storage Technologies
Photovoltaic Devices Utilizing Titanium Dioxide
This compound (TiO2) is a cornerstone material in the advancement of various photovoltaic technologies due to its advantageous electronic and chemical properties. Its wide bandgap, chemical stability, non-toxicity, and low cost make it an ideal candidate for several key components within solar cells.
This compound as Photoanodes in Dye-Sensitized Solar Cells (DSSCs)
In Dye-Sensitized Solar Cells (DSSCs), the photoanode is a critical component, typically composed of a mesoporous layer of TiO2 nanoparticles. This structure provides a large surface area for the adsorption of dye molecules, which are responsible for light absorption. mdpi.com The primary function of the TiO2 is to act as a wide bandgap semiconductor that accepts the photo-injected electrons from the excited dye molecules and transports them to the transparent conductive electrode. mdpi.com
| Photoanode Modification | Power Conversion Efficiency (PCE) | Key Findings |
| Mesoporous TiO2 NPs | 4.08% | Baseline performance for standard nanoparticle-based photoanode. mdpi.com |
| Pressed TiO2 NPs | 5.40% | Mechanical compression increases electron lifetime and PCE by 36.16% compared to the mesoporous layer. mdpi.com |
| TiO2 Nanotubes + Dye Mixture | 6.97% | Nanotubes provide a higher surface area for dye loading, enhancing light absorption and efficiency. nih.gov |
| Na2S-Modified TiO2 | 8.08% | Surface modification shifts the TiO2 conduction band, increasing Voc from 671 mV to 700 mV. mdpi.com |
| TiO2 Nanorod Arrays (etched) | 10.30% | Secondary hydrothermal etching of nanorod arrays improves dye adsorption and overall efficiency. nih.gov |
Electron Transport Layers in Perovskite Solar Cells (PSCs)
This compound is the most commonly used material for the electron transport layer (ETL) in perovskite solar cells (PSCs). researchgate.netclausiuspress.com The ETL's role is to efficiently extract photo-generated electrons from the perovskite absorber layer while blocking the transport of holes, thus preventing charge recombination at the conductive electrode interface. researchgate.netacs.org The suitability of TiO2 for this purpose stems from its appropriate band structure, good electron mobility, high transparency, chemical stability, and low cost. researchgate.netmdpi.com
PSCs can be fabricated with either a planar or a mesoporous TiO2 ETL structure. The mesoporous structure, which acts as a scaffold for the perovskite material, generally leads to higher power conversion efficiencies. researchgate.net This is attributed to the larger interfacial area between the perovskite and the TiO2, which enhances electron extraction, and improved crystallinity of the perovskite film grown on the mesoporous layer. researchgate.netnih.gov However, planar structures are also widely researched due to their simpler, low-temperature fabrication process. bohrium.com
Despite its advantages, pristine TiO2 has limitations, such as relatively low electrical conductivity and surface defects that can act as charge recombination centers. mdpi.commdpi.com To overcome these issues, various modification strategies are employed. Doping TiO2 with metal ions like tin (Sn) or niobium (Nb) can increase carrier concentration and improve electrical conductivity. mdpi.com Another approach is to create a bilayer ETL, for example by depositing a thin layer of Tin Oxide (SnO2) on top of the TiO2 layer, which can reduce the energy barrier for electron injection and decrease hysteresis in the device. mdpi.com
| ETL Structure / Modification | Average PCE | Key Findings |
| Pristine TiO2 (Planar) | ~16.16% | Standard ETL, but performance is limited by lower conductivity. mdpi.commdpi.com |
| SnO2-Modified TiO2 (0.2 proportion) | 17.35% | Incorporation of SnO2 improves electrical conductivity and reduces series resistance, boosting PCE by over 7%. mdpi.com |
| TiO2/SnO2 Bilayer | 17.64% | The bilayer structure improves the crystallinity of the perovskite, provides higher current density, and reduces hysteresis. mdpi.com |
| Optimized Meso-TiO2 Layer | 19.39% | Adjusting the fabrication process and thickness of the mesoporous layer enhances electron collection and transport. bohrium.com |
Photoelectrochemical Cells for Solar Energy Conversion
In photoelectrochemical (PEC) cells, TiO2-based photoelectrodes are utilized for converting solar energy directly into chemical energy, most notably through water splitting to produce hydrogen. spiedigitallibrary.orgresearchgate.net As a photoanode in a PEC cell, TiO2 absorbs photons with energy exceeding its bandgap, creating electron-hole pairs. The holes migrate to the semiconductor-electrolyte interface to oxidize water, while the electrons travel through an external circuit to the cathode to reduce protons, generating hydrogen gas.
The performance of TiO2 in PEC water splitting is hindered by its wide bandgap (anatase ~3.2 eV), which limits its absorption to the UV portion of the solar spectrum, and the rapid recombination of photogenerated electron-hole pairs. mdpi.comresearchgate.net Research focuses on nanostructuring and modification to improve efficiency. One-dimensional nanoarrays, such as nanorods, are advantageous as they provide direct pathways for charge transport, reducing recombination. researchgate.net
Doping TiO2 with elements like cerium (Ce) has been shown to enhance PEC performance by optimizing the electronic structure and promoting charge separation. mdpi.com Another strategy involves creating nanocomposites, for instance by coupling TiO2 with multi-walled carbon nanotubes (MWCNTs). This approach can limit the recombination of charge carriers and improve visible-light absorption, significantly enhancing the solar-to-hydrogen (STH) conversion efficiency. beilstein-journals.org A study on a TiO2@MWCNTs nanocomposite photoanode reported an average STH efficiency of 11.1%, which was nearly nine times higher than that of a pure TiO2 electrode. beilstein-journals.org
| Photoanode Material | Solar-to-Hydrogen (STH) Efficiency | Hydrogen Production Rate |
| Mesoporous TiO2 | 0.32% (at 0.4V vs RHE) | 0.39 mA/cm² photocurrent. spiedigitallibrary.orgresearchgate.net |
| S-doped TiO2 (in tandem cell) | 0.15% | Lower performance compared to the non-doped equivalent in the same tandem setup. spiedigitallibrary.org |
| Pristine TiO2 Nanorods | N/A | 12.64 µmol·cm⁻²·h⁻¹ mdpi.com |
| Ce-doped TiO2 Nanorods | N/A | 37.03 µmol·cm⁻²·h⁻¹, a significant increase over pristine TiO2. mdpi.com |
| TiO2@MWCNTs Nanocomposite | 11.1% (average over day) | 8.88 times higher than a pure TiO2 electrode. beilstein-journals.org |
Hydrogen Fuel Generation and Storage based on this compound
This compound is a key material in the research and development of hydrogen as a clean energy carrier, contributing to both its generation via photocatalysis and its storage. mdpi.com
For hydrogen generation, TiO2 is widely investigated as a photocatalyst for splitting water into hydrogen and oxygen using solar energy. mdpi.comnih.gov The process relies on the photoexcitation of TiO2, which generates electron-hole pairs that drive the necessary redox reactions. researchgate.net However, the practical application of pure TiO2 is limited by its wide bandgap, which only allows absorption of UV light, and the high recombination rate of charge carriers. mdpi.comacs.org To address these issues, various modification strategies have been developed. These include doping with transition metals or non-metals, surface deposition of noble metals (like gold or platinum) to act as co-catalysts, and combining TiO2 with other semiconductors or carbon-based materials like graphene. nih.govacs.orgunimi.it For example, a composite of gold nanoparticles on TiO2 nanowires (Au@TiO2NWs) showed a hydrogen production rate of 1436 μmol h⁻¹ g⁻¹, which was over 11 times greater than that of unmodified TiO2 nanowires. acs.org Similarly, doping TiO2 with cobalt has been shown to extend its photo-response into the visible light region. mdpi.com
Beyond generation, TiO2 nanomaterials also serve as effective catalysts to improve the performance of solid-state hydrogen storage materials, such as Magnesium Hydride (MgH2). mdpi.com MgH2 is a promising storage medium due to its high capacity, but it suffers from poor kinetics for hydrogen absorption and desorption. mdpi.com The addition of TiO2-based catalysts can significantly enhance these properties. For instance, a composite of MgH2 with 10 wt% of carbon-supported nanocrystalline TiO2 was able to release 6.5 wt% hydrogen in just 7 minutes at 300°C and reabsorb 6.6 wt% hydrogen within 10 minutes at 140°C. mdpi.com
| TiO2-based Photocatalyst | Hydrogen Production Rate (μmol h⁻¹ g⁻¹) | Key Findings |
| Unmodified TiO2 Nanowires | 125 | Baseline performance under test conditions. acs.org |
| 10% Au@TiO2 Nanowires | 1436 | Gold nanoparticles act as co-catalysts, significantly enhancing H2 production. acs.org |
| 10% Au@TiO2 NWs-graphene | 1689 | The addition of graphene further boosts photocatalytic activity by 1.2 times compared to Au@TiO2 NWs. acs.org |
| 1 wt% Co doped on TiO2 P25 | 11,021 | Cobalt ions extend the photo-response of TiO2 into the visible light spectrum. mdpi.com |
| Ag-doped TiO2 | 23,500 (mmol/g·h) | The presence of oxygen vacancies enhanced the charge separation rate, leading to a high H2 production rate. nih.govacs.org |
This compound in Lithium-Ion Batteries and Supercapacitors
This compound as Anode Materials and its Intercalation Chemistry
This compound is considered a promising anode material for lithium-ion batteries (LIBs) and supercapacitors due to its numerous advantages, including low cost, non-toxicity, abundance, and excellent structural stability during charging and discharging cycles. magtech.com.cnnih.govalfa-chemistry.com A key benefit of TiO2 is its higher and more stable operating voltage plateau (around 1.78 V vs. Li/Li+) compared to conventional graphite (B72142) anodes. This higher potential minimizes the risk of lithium dendrite formation and the formation of an unstable solid electrolyte interphase (SEI), thereby enhancing the safety of the battery. alfa-chemistry.comucsd.edu
However, the widespread application of TiO2 is hindered by its inherently low electronic conductivity and slow lithium-ion diffusion coefficient, which can lead to poor rate capability and cycling performance. magtech.com.cnucsd.eduresearchgate.net To overcome these challenges, research has focused on nanostructuring the material to shorten diffusion paths for both electrons and ions. ucsd.edu Various morphologies such as nanoparticles, nanotubes, nanowires, and nanospheres have been explored. researchgate.netmdpi.com For example, nitrogen-doped TiO2 nanotubes have demonstrated significantly enhanced electrochemical performance, delivering an areal discharge capacity of 975 µA h cm⁻² as a LIB anode, far superior to bare TiO2 nanotubes (86 µA h cm⁻²). mdpi.comnih.gov
The lithium storage mechanism in TiO2 involves the intercalation of lithium ions into the crystal lattice, which is accompanied by the reduction of Ti⁴⁺ to Ti³⁺ to maintain charge neutrality. The process can be represented by the equation: TiO₂ + xLi⁺ + xe⁻ ↔ LiₓTiO₂. The anatase polymorph of TiO2 is particularly well-studied and typically shows a two-phase solid solution mechanism during lithiation. magtech.com.cn Doping TiO2 with other elements, such as cobalt, can increase the specific surface area and electronic conductivity, providing more active sites for lithium-ion intercalation and improving specific capacity and cycle stability. nih.gov
| TiO2 Anode Material | Specific Capacity / Areal Capacity | Cycling Performance / Rate Capability |
| Bare TiO2 Nanotubes | 86 µA h cm⁻² | Baseline performance for nanotube structure. mdpi.comnih.gov |
| Nitrogen-Doped TiO2 Nanotubes | 975 µA h cm⁻² | Nitrogen doping creates oxygen vacancies, enhancing charge transfer and capacity significantly. mdpi.comnih.gov |
| Co-doped TiO2 | 274 mAh g⁻¹ at 1C | Delivers 147 mAh g⁻¹ at a high rate of 10C. nih.gov |
| Co-doped TiO2 | 125 mAh g⁻¹ at 10C | Retains a stable and high reversible capacity even after 600 cycles. nih.gov |
Electrolyte Compatibility and Interface Engineering for Energy Storage
Electrolyte Compatibility
The choice of electrolyte is critical as it directly impacts the formation and stability of the SEI layer on the TiO₂ surface. A stable and robust SEI is essential for preventing continuous electrolyte decomposition, ensuring long-term cycling stability, and facilitating efficient ion transport. mdpi.com
In sodium-ion batteries (SIBs), for instance, conventional ester-based electrolytes can lead to the formation of an unstable SEI on TiO₂ anodes, resulting in poor rate performance and low initial coulombic efficiency (ICE). mdpi.com Research has demonstrated that manipulating the electrolyte chemistry can overcome these issues. The use of a tetrahydrofuran (B95107) (THF)-based electrolyte has been shown to form a robust and uniformly distributed fluorine-rich SEI film on the TiO₂ anode. This specialized interface layer promotes faster interfacial charge transfer and enhances stability during repeated cycling. mdpi.com
The benefits of this electrolyte engineering are evident in the significantly improved electrochemical performance. TiO₂ anodes in a THF-based electrolyte exhibit a greatly improved ICE of 64.5%, exceptional rate capabilities, and remarkable cycling stability. mdpi.com
Table 1: Performance of TiO₂ Anode in Different Electrolytes for Sodium-Ion Batteries
| Electrolyte System | Initial Coulombic Efficiency (ICE) | Rate Capability (Specific Capacity @ Current Density) | Long-Term Cycling Stability |
|---|---|---|---|
| Conventional Ester-based (EC/DEC) | Low | Rapid capacity decay at high rates | Poor |
Data sourced from research on interfacial chemistry modulation for TiO₂ anodes in SIBs. mdpi.com
Furthermore, TiO₂ demonstrates good stability in various electrolytes, which is a key advantage for its use in rechargeable batteries. tdma.info This stability contributes to a long cycle life, potentially reducing the need for frequent battery recycling. tdma.info
Interface Engineering
Interface engineering involves modifying the surface and structure of TiO₂ at the micro and nano levels to enhance its electrochemical properties. dtu.dkresearchgate.net These strategies are designed to improve electronic conductivity, shorten ion diffusion pathways, and create more active sites for energy storage. researchgate.netrsc.org
Surface Coatings and Modifications
Applying conductive coatings or modifying the surface chemistry of TiO₂ is a highly effective strategy.
Surface Treatment: A novel surface modification involving H₂O₂ treatment has been applied to TiO₂/reduced graphite oxide (RGO) nanocomposites. This process enhances the formation of stable 3D channels of TiO₂ nanoparticles with RGO, leading to higher reversible capacities and better cycling performance compared to untreated composites. researchgate.net The modified composite anode can deliver a reversible discharge capacity of approximately 291 mAh g⁻¹ at a rate of 100 mA g⁻¹. researchgate.net
Defect Engineering: In lithium-sulfur (Li-S) batteries, creating surface defects or oxygen vacancies in TiO₂ can significantly improve performance. This modification, which can be achieved by heating TiO₂ in a reducing environment, enhances the chemical binding of polysulfides to the TiO₂ surface. ias.ac.in This improved adsorption minimizes the diffusion of polysulfides to the lithium anode, resulting in higher capacity and much-improved cycling stability. ias.ac.in
Table 2: Impact of Surface Modification on TiO₂-Based Anode Performance
| Material System | Modification Strategy | Key Performance Metric |
|---|---|---|
| Waxberry-like TiO₂ | Pyrolytic Carbon Coating & Carbon Nanotubes | 170.5 mAh g⁻¹ after 3000 cycles @ 5 A g⁻¹ |
| TiO₂/RGO Nanocomposite | H₂O₂ Treatment | Reversible discharge capacity of 291 mAh g⁻¹ @ 100 mA g⁻¹ |
Data compiled from various studies on surface-modified TiO₂ for lithium-ion batteries. acs.orgresearchgate.netjim.org.cn
Doping Strategies
Doping TiO₂ with specific metal or non-metal elements is a feasible approach to tune its electronic structure. researchgate.net This alteration can improve electrical conductivity and enhance lithium diffusion kinetics.
Molybdenum (Mo⁶⁺) Doping: Doping TiO₂ with molybdenum has been shown to significantly improve its lithium storage performance. Mo⁶⁺ doping improves electrical conductivity, induces a decrease in particle size, and causes lattice distortion, which collectively enhance interfacial lithium storage and ameliorate lithium diffusion. researchgate.netacs.org Molybdenum-doped TiO₂ can deliver a high reversible capacity of 408 mAh g⁻¹ at 60 mA g⁻¹ after 200 cycles, more than double that of undoped TiO₂. researchgate.netacs.org
Cobalt (Co²⁺) Doping: The introduction of cobalt into the TiO₂ lattice enhances electronic conductivity and increases the lithium diffusion coefficient. nih.gov Due to the difference in oxidation states between Co²⁺ and Ti⁴⁺, doping introduces oxygen vacancies and lattice distortion, which helps to improve the electron transport rate. Co-doped TiO₂ shows a superior reversible capacity of 237 mAh g⁻¹ after 100 cycles, compared to 114 mAh g⁻¹ for undoped TiO₂. nih.gov
Table 3: Comparison of Undoped vs. Doped TiO₂ Anodes
| Dopant | Reversible Capacity (after cycles @ current) | Key Improvement Mechanism |
|---|---|---|
| None | 114 mAh g⁻¹ (100 cycles) | - |
| Molybdenum (Mo⁶⁺) | 408 mAh g⁻¹ (200 cycles @ 60 mA g⁻¹) | Improved electrical conductivity, enhanced interfacial Li⁺ storage |
Data sourced from studies on doped TiO₂ for lithium-ion batteries. researchgate.netacs.orgnih.gov
Heterostructure Engineering
Designing and constructing heterostructures is an advanced interface engineering technique. By creating a well-designed interface between TiO₂ and another material, a built-in electric field can be established to optimize electron transfer kinetics.
A core-shell Fe₂O₃@TiO₂ heterostructure, for example, forms a p-n junction that creates a built-in electric field and a lithium-ion reservoir. mdpi.com This engineered interface provides more active sites for lithium-ion insertion and significantly improves reaction kinetics. As a result, this material delivers a remarkable discharge capacity of 1342 mAh g⁻¹ and maintains 82.7% of this capacity after 300 cycles at 0.1 A g⁻¹. mdpi.com At a high rate of 1.0 A g⁻¹, the capacity remained at 736 mAh g⁻¹ after 2000 cycles, demonstrating exceptional stability and rate performance. mdpi.com
Advanced Characterization and Analytical Techniques in Titanium Dioxide Research
Spectroscopic Methodologies for Titanium Dioxide Analysis
Spectroscopic techniques are fundamental in probing the optical, electronic, and structural characteristics of this compound. Each method provides unique insights into the material's properties at a molecular and atomic level.
UV-Visible (UV-Vis) spectroscopy is a primary tool for investigating the optical properties of TiO2, particularly its ability to absorb UV light. The technique measures the absorbance of light as a function of wavelength. The fundamental absorption edge of TiO2 can be determined from its UV-Vis spectrum, which corresponds to the energy required to excite an electron from the valence band to the conduction band.
The band gap energy (Eg) is a critical parameter for semiconductor materials like TiO2 and can be calculated from the absorption data using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap is given by the equation:
(αhν)^(1/n) = A(hν - Eg)
where A is a constant, and the value of n depends on the nature of the electronic transition (n = 1/2 for direct transitions and n = 2 for indirect transitions). For TiO2, which has an indirect band gap, n is typically taken as 2.
The different polymorphs of TiO2 exhibit distinct optical properties and band gaps. For instance, anatase generally has a band gap of about 3.2 eV, while rutile has a slightly lower band gap of around 3.0 eV. mdpi.com These differences are reflected in their UV-Vis absorption spectra, with rutile showing an absorption edge shifted to longer wavelengths compared to anatase. koreascience.kr
Table 1: Typical Band Gap Energies of TiO2 Polymorphs
| Polymorph | Band Gap (eV) |
| Anatase | ~3.2 mdpi.com |
| Rutile | ~3.0 mdpi.com |
| Brookite | ~3.1-3.4 |
It has been suggested that the visible light activation of some TiO2 specimens is due to defects associated with oxygen vacancies, which create color centers, rather than a narrowing of the band gap. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS is crucial for determining the oxidation state of titanium and identifying surface contaminants and hydroxyl groups. The high-resolution XPS spectrum of the Ti 2p region typically shows two peaks, Ti 2p3/2 and Ti 2p1/2, corresponding to the spin-orbit splitting. For stoichiometric TiO2, the binding energy of the Ti 2p3/2 peak is typically found at approximately 458.5-459.3 eV, which is characteristic of the Ti4+ oxidation state. aip.orgresearchgate.net The presence of lower binding energy shoulders or peaks can indicate the presence of reduced titanium species, such as Ti3+. researchgate.net
The O 1s spectrum of TiO2 can be deconvoluted into multiple peaks. The main peak, typically around 530.0 eV, is attributed to the lattice oxygen (Ti-O-Ti). aip.orgmdpi.com Higher binding energy peaks are often associated with surface hydroxyl groups (Ti-OH) and adsorbed water molecules. researchgate.net The relative areas of these peaks can provide quantitative information about the surface hydroxylation.
Table 2: Typical XPS Binding Energies for Ti 2p and O 1s in TiO2
| Spectral Region | Peak | Binding Energy (eV) | Chemical State |
| Ti 2p | Ti 2p3/2 | 458.5 - 459.3 | Ti4+ in TiO2 aip.orgresearchgate.net |
| Ti 2p1/2 | 464.2 - 465.0 | Ti4+ in TiO2 | |
| O 1s | O 1s | ~530.0 | Lattice Oxygen (Ti-O) aip.orgmdpi.com |
| O 1s | ~531.5 | Surface Hydroxyls (Ti-OH) researchgate.net | |
| O 1s | >532.0 | Adsorbed Water (H2O) |
XPS analysis has been used to show that both hydrophilic and hydrophobic TiO2 particles can have significant amounts of hydroxyl groups on their surfaces. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
In the context of TiO2, FTIR is particularly useful for identifying surface functional groups, such as hydroxyl groups (OH), and for studying the adsorption of molecules onto the TiO2 surface. The FTIR spectrum of TiO2 typically displays a broad absorption band in the region of 3700–2500 cm⁻¹, which is attributed to the O-H stretching vibrations of surface hydroxyl groups and adsorbed water molecules. mdpi.com A band around 1630 cm⁻¹ is assigned to the bending vibration of adsorbed water. mdpi.com
The specific frequencies of the OH stretching bands can provide information about the nature of the hydroxyl groups (e.g., terminal, bridged) and their interactions through hydrogen bonding. For example, narrow bands at higher frequencies (around 3700 cm⁻¹) are often assigned to isolated, non-hydrogen-bonded hydroxyl groups, while broader bands at lower frequencies indicate the presence of hydrogen-bonded OH groups. ub.edu
FTIR can also be used to study the interaction of TiO2 with various adsorbates. For instance, the adsorption of nitrogen on the TiO2 surface can be monitored by the appearance of an IR absorption band around 2335 cm⁻¹. rsc.org Similarly, the adsorption of carbon monoxide (CO) and carbon dioxide (CO2) can be investigated to probe the nature of surface active sites. acs.orgacs.org
Table 3: Characteristic FTIR Bands for Surface Species on TiO2
| Wavenumber (cm⁻¹) | Assignment |
| 3700–2500 | O-H stretching of surface hydroxyls and adsorbed water mdpi.com |
| 1630 | H-O-H bending of adsorbed water mdpi.com |
| Below 1000 | Ti-O-Ti stretching vibrations researchgate.net |
Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source.
This technique is exceptionally well-suited for the identification of the different crystalline polymorphs of TiO2—anatase, rutile, and brookite—as each phase possesses a unique and characteristic Raman spectrum. vamas.orgphotonics.com The differences in their crystal structures lead to different vibrational modes, resulting in distinct "fingerprint" spectra. vamas.org
For example, the anatase phase is characterized by strong Raman peaks at approximately 144 (Eg), 197 (Eg), 399 (B1g), 513 (A1g), 519 (B1g), and 639 (Eg) cm⁻¹. spectroscopyonline.com The rutile phase, on the other hand, exhibits characteristic peaks at around 143 (B1g), 447 (Eg), 612 (A1g), and 826 (B2g) cm⁻¹. lbt-scientific.com Brookite has a more complex Raman spectrum with numerous peaks.
Table 4: Prominent Raman Active Modes for Anatase and Rutile TiO2
| Polymorph | Wavenumber (cm⁻¹) | Symmetry |
| Anatase | ~144 | Eg spectroscopyonline.com |
| ~399 | B1g spectroscopyonline.com | |
| ~513 | A1g spectroscopyonline.com | |
| ~639 | Eg spectroscopyonline.com | |
| Rutile | ~447 | Eg lbt-scientific.com |
| ~612 | A1g lbt-scientific.com |
Raman spectroscopy can be used for the quantitative analysis of mixtures of TiO2 polymorphs. researchgate.net The relative intensities of the characteristic peaks of each phase can be used to determine their respective concentrations in a sample. researchgate.net Furthermore, Raman spectroscopy can provide information about the lattice dynamics and crystallinity of the material.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species that have unpaired electrons. It is a powerful tool for studying defects in solids, such as point defects in the crystal lattice of TiO2.
In TiO2 research, EPR is extensively used to identify and characterize paramagnetic centers, including trapped electrons (Ti3+ ions) and trapped holes (O⁻ ions), as well as defects like oxygen vacancies. cornell.eduunito.it These defects can significantly influence the electronic and photocatalytic properties of TiO2.
The EPR spectra provide information about the g-factor and hyperfine couplings, which can be used to identify the nature of the paramagnetic species and its local environment. For instance, signals with g-values slightly less than the free electron value (g ≈ 2.0023) are often attributed to Ti3+ centers. mdpi.com Different types of Ti3+ centers, such as those in the bulk or on the surface, can be distinguished by their specific g-tensor values. rsc.org
Oxygen vacancies are another critical defect in TiO2 that can be studied by EPR. aip.org Singly ionized oxygen vacancies, which have trapped one electron, are paramagnetic and can be detected by EPR. aip.orgcore.ac.uk EPR has also been used to study the interaction of TiO2 with adsorbed molecules, such as oxygen, leading to the formation of superoxide (B77818) radicals (O2⁻). bohrium.comnih.gov
Table 5: Typical g-factors for Paramagnetic Species in TiO2
| Paramagnetic Species | Typical g-values |
| Ti3+ (bulk, anatase) | g⊥ ≈ 1.99, g∥ ≈ 1.96 mdpi.com |
| Ti3+ (bulk, rutile) | g ≈ 1.97 unito.it |
| O⁻ | g ≈ 2.004, 2.014, 2.028 cornell.edu |
| Oxygen Vacancy (F-center) | g ≈ 2.003 cornell.edu |
The detection of oxygen vacancies and Ti3+ centers can sometimes be performed at ambient temperatures under low pressure conditions. nih.govnih.gov
Microscopic and Imaging Techniques for this compound Nanostructures
Microscopic techniques are essential for visualizing the morphology, size, and structure of this compound nanostructures. These methods provide direct, real-space images of the material at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology and topography of TiO2 materials. researcher.lifethecmrs.in It provides images with a large depth of field, which is useful for examining the three-dimensional aspects of nanostructures. aip.org SEM analysis can reveal information about particle shape, size distribution, and agglomeration. researchgate.net For instance, SEM images can show the evolution of TiO2 nanostructures with changes in synthesis parameters, such as calcination temperature. researcher.lifethecmrs.in
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. TEM can be used to determine the size, shape, and crystal structure of individual TiO2 nanoparticles. researchgate.netresearchgate.netamazonaws.com High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, allowing for the identification of crystal phases and the observation of defects. researchgate.net TEM images have shown that anatase TiO2 nanoparticles are often spherical, with diameters that can be controlled by synthesis conditions. researchgate.net
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface of TiO2 at the nanometer scale. AFM can provide three-dimensional surface profiles and information about surface roughness. It can be particularly useful for studying thin films and coatings of TiO2.
Table 6: Comparison of Microscopic Techniques for TiO2 Analysis
| Technique | Information Provided | Typical Resolution |
| SEM | Surface morphology, topography, particle size and shape researcher.lifethecmrs.in | ~1-10 nm |
| TEM | Particle size and shape, crystal structure, defects researchgate.netresearchgate.netamazonaws.com | <1 nm |
| AFM | Surface topography, roughness, 3D surface profile | ~1-10 nm (lateral), <0.1 nm (vertical) |
These microscopic techniques are often used in conjunction with spectroscopic methods to provide a comprehensive understanding of the structure-property relationships in this compound.
Diffraction Techniques for Crystalline Structure Elucidation
Diffraction techniques are fundamental for determining the crystalline structure, phase composition, and other crystallographic parameters of this compound.
X-ray Diffraction (XRD) is a primary and widely used technique for the characterization of crystalline materials like this compound. The positions and intensities of the diffraction peaks in an XRD pattern are unique to a specific crystalline phase, allowing for the unambiguous identification of anatase, rutile, and brookite phases of TiO2. thaiscience.infougm.ac.id For example, strong diffraction peaks at 2θ values of approximately 25° and 48° are characteristic of the anatase phase, while peaks around 27°, 36°, and 55° indicate the rutile phase. thaiscience.info
In addition to phase identification, XRD is commonly used to estimate the average crystallite size of TiO2 nanoparticles. This is achieved by analyzing the broadening of the diffraction peaks using the Debye-Scherrer equation. uns.ac.idnih.govijsrst.com
Table 3: Crystalline Phase Identification of TiO2 using XRD
| Crystalline Phase | Characteristic 2θ Diffraction Peaks |
|---|---|
| Anatase | ~25°, ~48° |
This table summarizes the primary diffraction peak positions used to identify the anatase and rutile phases of TiO2 in an XRD pattern.
Selected Area Electron Diffraction (SAED) is a technique performed within a transmission electron microscope that provides crystallographic information from a specific, localized area of the sample. wikipedia.org When an electron beam is passed through a crystalline sample, it diffracts, producing a pattern of spots or rings that is characteristic of the crystal structure. For single-crystal TiO2, the SAED pattern consists of a regular array of sharp spots. In contrast, polycrystalline materials, such as aggregates of TiO2 nanoparticles, produce a pattern of concentric rings. youtube.com The analysis of these diffraction patterns allows for the identification of the crystalline phases present and can confirm the nanocrystalline nature of the material. researchgate.netresearchgate.net SAED patterns of anatase TiO2 nanoparticles, for instance, are consistent with XRD results, confirming the dominant crystalline phase. researchgate.net
Electrochemical and Photoelectrochemical Characterization Methods
Advanced electrochemical and photoelectrochemical techniques are indispensable for probing the electronic properties and performance of this compound (TiO₂), particularly in applications such as energy storage, catalysis, and sensing. These methods provide critical insights into the material's redox behavior, charge transfer kinetics, and response to light.
Cyclic Voltammetry (CV) for Redox Behavior
Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox (reduction-oxidation) behavior of materials like this compound. The analysis involves applying a linearly cycling potential to an electrode made of the material and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the electrochemical processes occurring at the electrode surface.
For this compound, CV is particularly useful for studying its charge storage capabilities, which can arise from both capacitive effects and Faradaic (redox) reactions. ias.ac.in The redox peaks observed in a voltammogram correspond to the insertion and extraction of ions into and out of the TiO₂ lattice, a process central to its function in batteries and supercapacitors. ias.ac.in For instance, the reduction and oxidation of titanium ions (Ti⁴⁺/Ti³⁺) are coupled with the insertion/extraction of cations like K⁺, as described by the reaction: xK⁺ + TiO₂ + xe⁻ ↔ KₓTiO₂. ias.ac.in
The shape and position of the redox peaks are influenced by the material's crystalline structure. Studies have shown that different polymorphs of TiO₂, such as anatase and rutile, exhibit distinct CV profiles with broad peaks at different potentials. acs.org The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) provides insight into the reversibility of the redox process. A quasi-reversible process is often observed, which can trend towards reversible behavior at lower scan rates. ias.ac.in
Research on TiO₂ nanorods has demonstrated that nanostructuring can enhance charge storage capacity by facilitating rapid electrolyte ion diffusion. researchgate.net In one study, TiO₂ nanorods exhibited a high specific capacitance, attributed to both battery-like behavior (ion insertion) and pseudocapacitive effects. researchgate.net
| TiO₂ Material | Electrolyte | Observed Potentials (vs. reference electrode) | Key Findings |
|---|---|---|---|
| TiO₂ Nanorods | Potassium-based | Oxidation peak: 0.45 V Reduction peak: -0.15 V | Showed both battery-like and capacitive behavior with a high charge storage capacity of 444.6 F g⁻¹ ias.ac.inresearchgate.net. |
| Anatase TiO₂ Nanoparticles | 0.25 M LiClO₄ in acetonitrile | Broad peaks around -1.65 V | Demonstrated characteristic redox processes for anatase polymorph acs.org. |
| Rutile TiO₂ Nanoparticles | 0.25 M LiClO₄ in acetonitrile | Broad peaks around -1.9 V | Showed distinct redox behavior compared to the anatase form acs.org. |
Photocurrent Measurements for Photoactivity Evaluation
Photocurrent measurement is a key technique for evaluating the photoactivity of semiconductor materials like this compound. When TiO₂ is illuminated with light of sufficient energy (greater than its bandgap), electron-hole pairs are generated. In a photoelectrochemical cell, an external bias can be applied to separate these charge carriers before they recombine, producing a measurable electrical current known as a photocurrent. The magnitude of this photocurrent is directly related to the efficiency of charge generation, separation, and transport, making it an excellent indicator of the material's photo-catalytic and photovoltaic potential.
The experimental setup typically involves a three-electrode system with the TiO₂ material as the working electrode (photoanode), a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl). The system is placed in an electrolyte solution, and the working electrode is illuminated with a light source, often a solar simulator or a lamp emitting in the UV region. researchgate.netresearchgate.net
Research has shown that the photo-response of TiO₂ is highly dependent on its material properties. For example, the crystallinity and purity of the TiO₂ can significantly impact photocurrent density. Heat treatment of TiO₂ nanotubes to induce crystallization from an amorphous state has been shown to increase photocurrent substantially. researchgate.net Similarly, TiO₂ nanotubes grown on higher purity titanium foil have demonstrated enhanced photocurrent density, indicating improved transfer of photo-generated charge carriers. researchgate.net Modifying TiO₂ with other materials to form heterostructures, such as with MoS₂, can also enhance photocatalytic activity by improving charge separation and extending light absorption capabilities. acs.org
| Photoelectrode Material | Illumination Conditions | Applied Bias (vs. Ag/AgCl) | Photocurrent Density |
|---|---|---|---|
| TiO₂ NTs on Ti foil (99.7% purity) | Not specified | 0.5 V | ~0.94 mA/cm² researchgate.net |
| TiO₂ NTs on Ti foil (99.9% purity) | Not specified | 0.5 V | ~1.55 mA/cm² researchgate.net |
| TiO₂ film grown at 600°C | Monochromatic UV light (360 nm) | ~0.4 V | ~0.012 mA/cm² researchgate.net |
| TiO₂ film grown at 700°C | Monochromatic UV light (360 nm) | ~0.4 V | ~0.006 mA/cm² researchgate.net |
Other Relevant Analytical Techniques for this compound Research
Beyond electrochemical methods, a suite of analytical techniques is crucial for characterizing the physical properties of this compound, which fundamentally influence its performance in various applications.
Brunauer–Emmett–Teller (BET) Surface Area Analysis
The Brunauer–Emmett–Teller (BET) method is a foundational technique for determining the specific surface area of materials. kjpupi.id The theory, developed in 1938, explains the physical adsorption of gas molecules in multilayers on a solid surface. wikipedia.org The analysis is typically performed by measuring the amount of an inert gas, most commonly nitrogen, adsorbed onto the material's surface at cryogenic temperatures (77 K). wikipedia.org
The specific surface area is a critical parameter for TiO₂, as many of its applications, including photocatalysis, gas sensing, and dye-sensitized solar cells, occur at the surface. A higher surface area generally leads to more active sites and enhanced performance. The synthesis method and subsequent treatments, such as calcination temperature, have a profound impact on the surface area of TiO₂ nanomaterials. For instance, doping TiO₂ with other elements can alter its morphology and crystalline structure, leading to changes in surface area. researchgate.net In some cases, doping has been observed to decrease the surface area compared to pure TiO₂. researchgate.net Conversely, creating TiO₂ composites, for example with alumina (B75360), can significantly increase the surface area. jprs.gov.iq
| Material | Synthesis/Treatment | Specific Surface Area (m²/g) |
|---|---|---|
| Pure TiO₂ | Not specified | 52.1 researchgate.net |
| Copper-doped TiO₂ | Doping | 9.9 researchgate.net |
| TiO₂-Al₂O₃ Nanocomposite | Calcination at 500°C | 355.18 jprs.gov.iq |
| C/N-TiO₂ | Combustion of NH₂-MIL-125(Ti) | 1066 researchgate.net |
Pore Size Distribution Analysis (e.g., BJH method)
The Barrett-Joyner-Halenda (BJH) method is a widely used technique for determining the pore size distribution of porous materials from gas adsorption isotherm data. micromeritics.comlucideon.com This analysis provides detailed information about the volume, diameter, and distribution of pores within a material, typically in the mesoporous (2-50 nm) and macroporous (>50 nm) ranges. lucideon.com The porosity of TiO₂ is a key factor in applications where diffusion and access to the surface area are important, such as in catalysis and adsorption.
The BJH analysis uses the Kelvin equation to relate the pressure at which condensation/evaporation occurs within a pore to the pore's size. By analyzing either the adsorption or desorption branch of the isotherm, a distribution of pore volumes versus pore diameters can be calculated. youtube.com The resulting data can reveal whether a material has a uniform pore structure (unimodal distribution) or a more complex one (multimodal distribution). youtube.comyoutube.com For example, nitrogen sorption analysis on TiO₂ coated on nickel foams has been used to determine the pore size distribution using the BJH method. mostwiedzy.pl
| Material | Key BJH Findings |
|---|---|
| Mesoporous TiO₂ | Isotherms are typically Type IV, characteristic of mesoporous structures researchgate.net. |
| Hausmannite (example) | Average pore volume of 0.32 cm³/g and average pore diameter of 20.7 nm, indicating a mesoporous material youtube.com. |
| C/N-TiO₂ | High pore volume of ~0.537 cm³/g with a pore diameter of ~1.3 nm, indicating microporosity researchgate.net. |
Dynamic Light Scattering (DLS) for Particle Size Distribution and Aggregation in Suspensions
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. horiba.com The technique works by illuminating the particles with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the random thermal motion of the particles, known as Brownian motion. mdpi.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. The Stokes-Einstein equation is then used to relate the particles' diffusion speed to their size, yielding the hydrodynamic diameter (Dₕ). horiba.com
DLS is crucial for characterizing TiO₂ nanoparticles in colloidal systems, as it provides information not only on the particle size but also on their state of aggregation. mdpi.com The hydrodynamic diameter measured by DLS includes the primary particle core plus any surface coating and solvent layers associated with the particle as it moves through the suspension. Therefore, the DLS-measured size is typically larger than the primary particle size observed by techniques like Transmission Electron Microscopy (TEM). researchgate.netsquarespace.com
The state of aggregation of TiO₂ nanoparticles is highly dependent on environmental factors such as pH and ionic strength. squarespace.com DLS can be used to monitor how these conditions, or the presence of stabilizing agents like fulvic acid, affect particle size and prevent aggregation. squarespace.com
| TiO₂ Sample | Suspension Conditions | Median/Average Hydrodynamic Diameter (nm) |
|---|---|---|
| Food-grade TiO₂ (E171) | Aqueous dispersion | 79 researchgate.net |
| Food-grade TiO₂ (E171) | Mixed with yogurt | 330 researchgate.net |
| Synthesized TiO₂ NPs | DMSO | 150 researchgate.net |
| Bare TiO₂ NPs (5 nm nominal) | pH 2, I = 0.02 M | ~350 squarespace.com |
Thermogravimetric Analysis (TGA) for Quantification of Surface Modification
Thermogravimetric Analysis (TGA) is a powerful technique for quantifying the amount of coating or modification on the surface of this compound nanoparticles. nih.gov The method involves monitoring the change in mass of a sample as it is heated at a controlled rate. This analysis provides quantitative information on surface-bound species, such as water, organic molecules, and silanizing agents, by measuring the mass loss associated with their thermal decomposition or desorption.
The process can distinguish between physically adsorbed water and chemically bound modifiers. acs.org Typically, a TGA thermogram of modified TiO₂ nanoparticles exhibits distinct mass loss stages. The initial weight loss, generally occurring below 150°C, is attributed to the removal of physisorbed water from the nanoparticle surface. nih.govresearchgate.net Subsequent mass loss at higher temperatures corresponds to the decomposition of the organic modifying agent. For instance, in TiO₂ nanoparticles synthesized using rice straw as a biotemplate, a significant weight loss between 200°C and 300°C was attributed to the decomposition of the carbohydrate components of the rice straw. nih.gov A further step between 350°C and 500°C is related to the decomposition of residual organic groups and the condensation of TiO₂ anatase phases. nih.gov
By precisely measuring the percentage of mass loss in the temperature range corresponding to the modifier's decomposition, the amount of the surface coating can be accurately calculated. nih.gov This quantification is crucial for understanding how surface modifications influence the material's properties and for ensuring consistency in production. TGA can be coupled with other analytical techniques, such as mass spectrometry or infrared spectroscopy, to identify the gaseous products evolved during heating, thus providing qualitative information about the surface species. acs.org
The table below presents typical TGA data for surface-modified this compound, illustrating the different stages of weight loss.
| Temperature Range (°C) | Event | Typical Weight Loss (%) |
| < 150 | Dehydration (removal of adsorbed water) | 5 - 10% |
| 200 - 400 | Decomposition of organic surface modifier | 10 - 30% |
| > 400 | Decomposition of residual organic groups and dehydroxylation | 5 - 15% |
Note: The exact temperatures and weight loss percentages can vary depending on the specific surface modifier, the nature of its bonding to the TiO₂ surface, and the heating rate used in the analysis.
Inelastic X-ray Scattering Spectroscopy (IXS) for Electronic Excitations
Inelastic X-ray Scattering (IXS), particularly in its resonant form (RIXS), is a sophisticated, bulk-sensitive probe used to investigate the complex electronic structure and elementary excitations in this compound. aps.org This technique provides element- and orbital-specific information about electronic transitions, such as d-d excitations and charge-transfer processes, which are fundamental to the photocatalytic and electronic properties of TiO₂. researchgate.netaip.org
In stoichiometric TiO₂, the titanium ion is in a Ti⁴⁺ state with a d⁰ electronic configuration, which in principle forbids d-d electronic transitions. aps.org However, defects such as oxygen vacancies can create Ti³⁺ sites, introducing electrons into the 3d orbitals. researchgate.netescholarship.org RIXS can probe the electronic states associated with these defects. The technique involves exciting a core electron (e.g., Ti 2p) to an unoccupied state (e.g., Ti 3d), creating an intermediate state. The subsequent decay of this excited state and the energy loss of the scattered X-ray photon provide detailed information about the electronic structure. escholarship.orgaip.org
RIXS studies on TiO₂ nanocrystals have revealed features corresponding to d-d excitations, which are strongly influenced by the interaction between Ti-3d and O-2p electrons. researchgate.netescholarship.orgaip.org These excitations, often observed in the energy loss range of 0-4 eV, are dependent on the incident photon energy. escholarship.orgaip.org For example, when the excitation energy is tuned to the Ti L₃-edge, distinct inelastic features can be observed, corresponding to transitions between the t₂g and e_g orbitals of the Ti 3d states. aps.orgaip.org The presence and characteristics of these d-d excitations serve as a signature for Ti³⁺ states and are indicative of strong electron correlation effects. aip.org Furthermore, IXS has been instrumental in studying electron-phonon coupling, identifying specific phonon modes that couple with the charge carriers to form polarons. aps.org
The table below summarizes key electronic excitations in defective TiO₂ as observed by RIXS.
| Excitation Type | Typical Energy Loss (eV) | Origin | Significance |
| d-d excitations | 0.9 - 2.9 | Transitions between t₂g and e_g orbitals of Ti³⁺ sites | Indicates presence of Ti³⁺ states and oxygen vacancies; crucial for photocatalysis |
| Charge-transfer | ~14 | Excitation from O 2p to Ti 3d states | Probes the covalent character of the Ti-O bond |
| Electron-phonon coupling | 0.09 - 0.11 | Interaction of electrons with specific lattice vibrations (phonons) | Reveals the formation of polarons, which affects charge transport |
Simulated Extended X-Ray Absorption Fine-Structure (EXAFS) for Atomic Structure
Extended X-ray Absorption Fine-Structure (EXAFS) is a powerful, element-specific technique for determining the local atomic structure of materials, including bond distances, coordination numbers, and atomic disorder. acs.org In the context of this compound research, EXAFS, often coupled with simulations, provides invaluable insights into the atomic arrangement, particularly in nanomaterials and non-stoichiometric thin films where long-range order may be absent. acs.orgacs.org
The EXAFS technique analyzes the oscillations in the X-ray absorption coefficient above an absorption edge (e.g., the Ti K-edge at 4966 eV). acs.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. By analyzing these oscillations, one can extract precise information about the local environment of the absorbing atom (titanium).
Simulations are crucial for interpreting EXAFS data. Theoretical EXAFS spectra are calculated based on a proposed structural model of the TiO₂ material. These simulated spectra are then compared to the experimental data, and the structural parameters of the model (like bond lengths and coordination numbers) are refined until the best fit is achieved. This approach is essential for distinguishing between different crystalline phases (anatase, rutile) or identifying structural distortions in amorphous or nanoscale TiO₂. acs.org
EXAFS studies have revealed significant structural details of TiO₂ nanoparticles. For instance, it has been shown that as nanoparticle size decreases, the lattice becomes more disordered, and surface Ti atoms may exhibit a lower coordination number than the six-coordinate (octahedral) environment found in bulk TiO₂. acs.orgresearchgate.net X-ray absorption studies suggest that Ti sites on the surface of very small nanoparticles can adopt a five-coordinate square pyramidal geometry. researchgate.net In-situ EXAFS measurements have also detected local structural changes, such as distortions in Ti-O bond lengths by as much as 0.1 Å, under UV irradiation, linking these atomic-scale changes to photocatalytic activity. researchgate.net
The following table presents representative structural parameters for different TiO₂ forms, as determined by EXAFS analysis.
| TiO₂ Form | Ti-O Bond Distance (Å) | Ti Coordination Number | Structural Detail |
| Bulk Anatase | 1.95 | 6 | Standard octahedral coordination |
| Amorphous TiO₂-x Film | 1.95 | 5.2 | Distorted local octahedral arrangement acs.org |
| Nanoparticles (surface sites) | Shorter than bulk | 5 | Distorted, pentacoordinate square pyramid geometry acs.orgresearchgate.net |
| TiₓSiᵧ Oxide (Ti in tetrahedral site) | 1.82 | 4 | Ti substituting Si in a silica (B1680970) network mdpi.com |
Q & A
Q. What standardized methodologies are recommended for assessing TiO₂ nanoparticle toxicity in vitro?
Toxicity assays for TiO₂ must account for light sensitivity, nanoparticle size, coating materials, and crystal phase. Protocols should include dark controls to isolate photocatalytic effects and use validated cell viability markers (e.g., MTT or lactate dehydrogenase assays). Meta-analyses recommend excluding studies lacking detailed experimental parameters (e.g., nanoparticle size distribution, irradiation conditions) to ensure reproducibility .
Q. How can TiO₂ content in mineral samples be accurately quantified?
X-ray fluorescence (XRF) and inductively coupled plasma mass spectrometry (ICP-MS) are widely used. For complex matrices like bauxite, acid digestion (e.g., HNO₃/HF mixtures) followed by spectrophotometric detection with hydrogen peroxide is effective. Method validation should include spike recovery tests and calibration against certified reference materials .
Q. What experimental parameters are critical for evaluating TiO₂ photocatalytic activity?
Key factors include light source intensity/wavelength (matching TiO₂’s bandgap, ~3.2 eV for anatase), pollutant concentration, catalyst loading (typically 0.5–2.0 g/L), and reactor design (e.g., slurry vs. immobilized systems). Gas-phase studies require precise control of humidity and pollutant flow rates .
Advanced Research Questions
Q. How can conflicting data on TiO₂ nanoparticle toxicity (e.g., in vivo vs. in vitro) be resolved?
Discrepancies often arise from differences in exposure routes, dosimetry, and model systems. Cohort studies in humans show no significant respiratory risks, while rodent in vivo studies report inflammation and genotoxicity at high doses. Harmonizing exposure metrics (e.g., mass vs. surface area dose) and adopting organ-on-a-chip models could bridge this gap .
Q. What meta-analytical approaches improve the reliability of TiO₂ toxicity assessments?
Systematic reviews should filter studies based on predefined quality criteria: explicit nanoparticle characterization, inclusion of control groups, and compliance with OECD guidelines. For example, Ling et al. (2022) reduced 1592 publications to 59 high-quality studies by excluding poorly documented protocols .
Q. How can TiO₂ photoreactivity be selectively inhibited for biomedical applications?
Coating nanoparticles with inert shells (e.g., silica or alumina) via sol-gel methods reduces photocatalytic activity. However, incomplete coverage may delay rather than prevent reactivity. Advanced techniques like atomic layer deposition (ALD) achieve uniform coatings but require optimization of precursor chemistry and temperature .
Q. What methodologies address TiO₂ interference in optical toxicity assays?
TiO₂’s light-scattering properties can distort absorbance/fluorescence readings. Solutions include using non-optical endpoints (e.g., ATP luminescence), centrifugation to remove nanoparticles before measurement, or integrating confocal microscopy to spatially resolve cellular effects .
Methodological Considerations for Data Contradictions
Q. How should researchers design studies to minimize variability in TiO₂ toxicity data?
Adopt a tiered approach:
- Tier 1: Standardize nanoparticle properties (size, crystallinity, surface charge) using TEM and XRD.
- Tier 2: Validate assay conditions (e.g., ROS quantification using electron paramagnetic resonance).
- Tier 3: Cross-validate findings across multiple cell lines and exposure durations .
Q. What strategies optimize TiO₂’s environmental decontamination efficiency without residual toxicity?
Immobilize TiO₂ on substrates (e.g., activated carbon or zeolites) to enable reuse and prevent nanoparticle release. Post-treatment filtration (e.g., ultrafiltration membranes) removes residual TiO₂, while lifecycle assessments evaluate long-term ecological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
